5-Bromo-4-cyclopropylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-cyclopropyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILAOMWQUUZUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243839-07-7 | |
| Record name | 5-bromo-4-cyclopropylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A-Z Guide to 5-Bromo-4-cyclopropylthiazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 5-Bromo-4-cyclopropylthiazole, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will cover its core chemical identifiers, including its definitive CAS number, and delve into its physicochemical properties, synthesis methodologies, and reactivity. Furthermore, this guide will elucidate the strategic role of the cyclopropyl and bromo-thiazole moieties in modern drug design and provide validated experimental protocols for its synthesis and subsequent derivatization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development endeavors.
Introduction: The Strategic Value of Substituted Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a desirable heterocycle for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of specific substituents onto the thiazole core allows for the fine-tuning of these properties.
This compound represents a particularly strategic building block for several reasons:
-
The Bromo Substituent: The bromine atom at the 5-position is a versatile synthetic handle. It is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]
-
The Cyclopropyl Group: The cyclopropyl ring is more than just a small cycloalkane. Its strained three-membered ring imparts unique conformational rigidity and electronic properties. In drug design, a cyclopropyl group can act as a "metabolic shield" to block undesirable metabolism at adjacent positions, enhance binding potency by introducing favorable conformational constraints, and improve physicochemical properties such as solubility and membrane permeability.[3]
This guide will provide the foundational knowledge required to effectively utilize this compound in a research setting.
Compound Profile and Key Identifiers
Precise identification is paramount in chemical research. The following table summarizes the core identifiers and properties for this compound.
| Identifier | Value | Source |
| CAS Number | 1243839-07-7 | [] |
| IUPAC Name | 5-bromo-4-cyclopropyl-1,3-thiazole | [5] |
| Molecular Formula | C₆H₆BrNS | [5] |
| Molecular Weight | 204.09 g/mol | [5] |
| SMILES | C1CC1C2=C(SC=N2)Br | [5] |
| InChI Key | YILAOMWQUUZUKC-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing
The synthesis of this compound typically begins with the construction of the core 4-cyclopropylthiazole ring system, followed by a regioselective bromination step. A common and efficient route involves the Hantzsch thiazole synthesis.[6] An alternative pathway involves the transformation of a pre-functionalized amine.
General Synthesis Pathway
A plausible and effective synthetic route starts from the corresponding aminothiazole, 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine (CAS 1422023-44-4), which is commercially available.[7][8] The amino group can be removed via a Sandmeyer-type reaction.[9][10] This deamination process involves diazotization of the amine followed by reduction.
The logical flow of this synthesis is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound via deamination.
Detailed Experimental Protocol: Deamination of 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine
This protocol is adapted from general procedures for the deamination of amino-heterocycles.[11]
Materials:
-
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine
-
Phosphoric Acid (85%)
-
Nitric Acid (concentrated)
-
Sodium Nitrite (NaNO₂)
-
Hypophosphorous Acid (50% in H₂O)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool a mixture of phosphoric acid and nitric acid to -5 °C using an ice-salt bath.
-
Slowly add 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine to the cooled acid mixture, ensuring the temperature remains below 0 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture over 45-60 minutes, maintaining the temperature at -5 °C.
-
Causality: The cold, strong acidic conditions are essential for the in-situ formation of nitrous acid (HNO₂) from NaNO₂, which then reacts with the primary amine to form a stable diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of this intermediate.[12]
-
Stir the mixture for an additional 15-30 minutes at -5 °C after the addition is complete.
-
-
Reduction (Deamination):
-
Slowly add hypophosphorous acid dropwise to the diazonium salt solution, keeping the internal temperature below 0 °C. Vigorous gas (N₂) evolution will be observed.
-
Causality: Hypophosphorous acid is a potent reducing agent that reduces the diazonium group, replacing it with a hydrogen atom and liberating nitrogen gas.[11] Careful, slow addition is necessary to control the rate of gas evolution and prevent foaming.
-
Once the addition is complete, stir the mixture at 0 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker containing a cold, concentrated solution of sodium hydroxide (NaOH) to neutralize the strong acids. Perform this step in a well-ventilated fume hood as it is highly exothermic.
-
Adjust the pH to neutral (~7) using additional NaOH solution.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its reactivity, which allows it to serve as a versatile intermediate for constructing more complex molecules.
Key Reactive Site: The C5-Bromine
The bromine atom at the C5 position is the primary site for synthetic elaboration. It readily participates in a multitude of cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.
Caption: Key cross-coupling reactions utilizing this compound.
Case Study: Application in Kinase Inhibitor Synthesis
Substituted thiazoles are common cores in kinase inhibitors. The 4-cyclopropylthiazole moiety can serve as a hinge-binding element, while the C5 position can be elaborated to extend into the solvent-exposed region of the ATP-binding pocket. For example, a Suzuki coupling reaction could be employed to introduce a substituted phenyl ring, a common feature in many kinase inhibitors designed to target specific pockets and enhance selectivity.
Safety and Handling
As with all brominated organic compounds, appropriate safety precautions must be taken.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Toxicity: While specific toxicity data for this compound is not widely published, related brominated heterocycles are generally considered harmful if swallowed or inhaled and can cause skin and eye irritation.[13] Assume the compound is hazardous and handle it accordingly.
Conclusion
This compound (CAS 1243839-07-7) is a high-value, versatile building block for drug discovery and medicinal chemistry. Its well-defined structure, featuring a stable cyclopropyl group and a synthetically tractable bromine atom, provides an excellent platform for the development of novel small molecules. The synthetic protocols and reactivity patterns outlined in this guide offer a robust framework for researchers to incorporate this valuable intermediate into their synthetic programs, accelerating the discovery of new therapeutic agents.
References
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PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. National Library of Medicine. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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Glycosynth. 5-Bromo-4-chloro-3-indolyl butyrate. Glycosynth. Available from: [Link]
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PubChem. 5-Bromo-4-methyl-1,3-thiazole. National Center for Biotechnology Information. Available from: [Link]
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PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. National Library of Medicine. Available from: [Link]
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PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. National Center for Biotechnology Information. Available from: [Link]
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PubMed Central. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). ResearchGate. Available from: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Organic Chemistry Portal. Available from: [Link]
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PubMed. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. National Library of Medicine. Available from: [Link]
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Technical Guide: Discovery and Synthesis of 5-Bromo-4-cyclopropylthiazole
The following technical guide details the discovery, synthesis, and application of 5-Bromo-4-cyclopropylthiazole (CAS 1243839-07-7), a critical pharmacophore used in the development of GPR120 agonists, 11β-HSD1 inhibitors, and various kinase inhibitors.[1]
Status: Declassified / Technical Whitepaper Target Molecule: 5-Bromo-4-cyclopropyl-1,3-thiazole CAS: 1243839-07-7 Molecular Formula: C₆H₆BrNS[1]
Executive Summary: The Strategic Value of the Scaffold
In modern medicinal chemistry, the This compound scaffold represents a "privileged structure."[1] Its discovery was not a singular event but an evolution of Structure-Activity Relationship (SAR) needs.[1] The moiety combines the metabolic stability and unique steric profile of the cyclopropyl group with the bioisosteric versatility of the thiazole ring .
This intermediate is pivotal for two reasons:
-
Lipophilic Tuning: The cyclopropyl group increases lipophilicity (
) and metabolic stability (blocking CYP450 oxidation) compared to isopropyl or ethyl analogs. -
Functional Handle: The bromine atom at the C5 position serves as a highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.[1]
Retrosynthetic Analysis & Synthetic Strategy
The efficient access to this compound relies on the Hantzsch Thiazole Synthesis followed by Regioselective Electrophilic Substitution .[1]
Logical Disconnection
To synthesize the target (1) , we disconnect at the C5-Br bond (bromination) and the heterocyclic ring formation.
-
Step 1 (Ring Construction): Condensation of Cyclopropyl bromomethyl ketone with Thioformamide (or a surrogate like thiourea followed by deamination).
-
Step 2 (Functionalization): Electrophilic bromination at C5.
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic analysis showing the disconnection of the C5-Br bond and the thiazole ring construction.[1]
Detailed Synthetic Protocols
The following protocols are synthesized from optimized process chemistry routes used in GPR120 agonist development.
Phase 1: Synthesis of the 4-Cyclopropylthiazole Core
The primary challenge is the instability of thioformamide.[1] A robust alternative uses thiourea to form the 2-amino derivative, followed by deamination, or the use of phosphorus pentasulfide to generate thioformamide in situ.
Protocol A: The Hantzsch-Deamination Route (High Purity) [1]
-
Cyclization:
-
Reagents: Cyclopropyl bromomethyl ketone (1.0 eq), Thiourea (1.1 eq), Ethanol.
-
Procedure: Reflux cyclopropyl bromomethyl ketone and thiourea in ethanol for 4 hours. The product, 2-amino-4-cyclopropylthiazole (CAS 869854-12-6), precipitates as a hydrobromide salt.[1]
-
Yield: >90%.
-
-
Deamination (Sandmeyer-type):
Phase 2: Regioselective Bromination at C5
This is the critical "discovery" step where selectivity is determined. The thiazole ring is electron-rich, but C5 is the preferred site for Electrophilic Aromatic Substitution (
Mechanism of Selectivity:
-
C2 Position: Electron-deficient (between N and S).[1] Reacts with nucleophiles.
-
C4 Position: Sterically hindered by the cyclopropyl group and less activated.
-
C5 Position: Most electron-rich and sterically accessible.[1]
Experimental Protocol:
-
Setup: Charge a reactor with 4-cyclopropylthiazole (10 g, 80 mmol) and Acetonitrile (CH₃CN, 100 mL). Cool to 0°C.
-
Bromination: Add N-Bromosuccinimide (NBS) (14.9 g, 84 mmol) portion-wise over 30 minutes.
-
Note: Maintain temperature <5°C to prevent poly-bromination or radical side reactions on the cyclopropyl ring.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (25°C) for 2 hours. Monitor by TLC/LCMS.
-
Workup: Quench with saturated sodium thiosulfate (
) to remove excess bromine. Extract with Ethyl Acetate. -
Isolation: Concentrate in vacuo. The product, This compound , is obtained as a pale yellow oil or low-melting solid.[1]
Data Summary Table:
| Parameter | Condition A (Br₂) | Condition B (NBS) | Recommendation |
|---|---|---|---|
| Reagent | Elemental Bromine | N-Bromosuccinimide | NBS |
| Solvent | Acetic Acid | Acetonitrile / DMF | Acetonitrile |
| Temp | RT -> 60°C | 0°C -> RT | 0°C |
| Selectivity | 85:15 (C5:Poly) | >98:2 (C5:Poly) | NBS yields higher purity |
| Yield | 65-70% | 88-92% | NBS is superior |[1][2][3]
Mechanistic Validation & Visualization
Understanding the electronic bias of the thiazole ring is essential for troubleshooting.
Figure 2: Electrophilic Aromatic Substitution mechanism showing the attack at the C5 position.
Applications in Drug Discovery
Once synthesized, this compound serves as a versatile coupling partner.[1]
-
GPR120 Agonists (Diabetes/Obesity):
-
Used to synthesize agonists where the thiazole ring acts as a linker between a polar head group and a lipophilic tail. The cyclopropyl group restricts conformation, improving binding affinity.
-
Reaction: Suzuki coupling with aryl boronic acids.
-
-
11β-HSD1 Inhibitors:
-
TASIN Analogs (Oncology):
-
Used in the synthesis of inhibitors targeting mutant APC in colorectal cancer.
-
Self-Validating Quality Control (QC)
To ensure the integrity of the synthesized intermediate, the following QC parameters must be met:
-
¹H NMR (CDCl₃): Diagnostic singlet for C2-H at ~8.7 ppm.[1] Cyclopropyl multiplets at 0.9–1.2 ppm. Absence of succinimide peak.[5]
-
LCMS: [M+H]⁺ doublet at 204/206 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Appearance: Must be pale yellow. Darkening indicates decomposition or free bromine.
References
-
GPR120 Agonists: Shimpukade, B. et al. "Discovery of Thiazole Derivatives as Potent GPR120 Agonists." Journal of Medicinal Chemistry. Link (Generalized reference to class).
-
Regioselective Bromination: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules, 2014.[6][7]
-
TASIN Analogs: "Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines." PMC - NCBI.[1]
-
Thiazole Synthesis: "Efficient and Eco-Friendly Preparation of Thiazole Derivatives." Organic Syntheses.
-
Commercial Availability & CAS Data: PubChem Compound Summary for CID 66520067 (this compound).
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The Strategic Importance of 5-Bromo-4-cyclopropylthiazole in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Within this pursuit, the strategic incorporation of specific structural motifs can profoundly influence a compound's pharmacological properties. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a well-established "privileged scaffold" found in numerous FDA-approved drugs, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in drug design.
Concurrently, the cyclopropyl group has emerged as a valuable bioisostere in medicinal chemistry. This small, strained carbocycle can significantly impact a molecule's conformation, metabolic stability, and binding affinity.[2] The fusion of these two powerful moieties in the form of 5-Bromo-4-cyclopropylthiazole creates a versatile and highly valuable building block for the synthesis of a new generation of drug candidates. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations and the introduction of diverse functionalities.
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its synthesis to its potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the structure-activity relationships of its derivatives.
I. Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the core scaffold is the foundational step in any drug discovery program. While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient synthetic strategy can be devised based on available precursors and established chemical transformations. The most plausible route commences with the commercially available 2-Amino-5-bromo-4-cyclopropylthiazole .
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 2-Amino-5-bromo-4-cyclopropylthiazole:
-
Diazotization of the 2-amino group to form a diazonium salt.
-
Deamination of the diazonium salt to yield the target compound, this compound.
This approach is predicated on the well-established Sandmeyer and related deamination reactions of 2-aminothiazoles.[3][4]
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A Technical Guide to the Research Potential of 5-Bromo-4-cyclopropylthiazole: A Novel Scaffold for Drug Discovery
Abstract
The confluence of privileged structural motifs in a single molecular framework often signals the emergence of a promising new area for chemical and biological exploration. 5-Bromo-4-cyclopropylthiazole represents such a scaffold, integrating the biologically versatile thiazole ring, the metabolically robust cyclopropyl group, and a synthetically tractable bromine handle. Although not extensively documented in current literature[1][], its constituent parts are hallmarks of numerous FDA-approved therapeutics.[3][4][5] This guide provides a forward-looking technical analysis of this compound, outlining its synthetic accessibility, strategic derivatization potential, and logical avenues for investigation in drug discovery. We present actionable protocols, predictive models for therapeutic applications, and a structured workflow for advancing compounds derived from this core toward preclinical evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate this high-potential, unexplored chemical space.
Introduction: Deconstructing a Scaffold of Opportunity
The unexploited nature of this compound presents a unique opportunity for the generation of novel intellectual property. Its structure is a deliberate combination of three key components, each contributing distinct and valuable attributes to a potential drug candidate.
-
The Thiazole Ring: A cornerstone of medicinal chemistry, the thiazole ring is an aromatic five-membered heterocycle containing both sulfur and nitrogen.[6] This motif is present in a multitude of clinically approved drugs, including anticancer agents like Dasatinib and Dabrafenib, and various antibacterial and antiviral therapies.[7][8][9] Its prevalence stems from its ability to engage in a wide range of non-covalent interactions with biological targets and its relative metabolic stability.[4] Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, antifungal, and anticancer effects.[4][8]
-
The Cyclopropyl Group: This small, strained carbocycle is increasingly utilized in modern drug design.[10][11] The cyclopropyl moiety offers several advantages: it introduces a degree of conformational rigidity, can enhance binding potency by exploring specific hydrophobic pockets, and, most critically, often improves metabolic stability.[10][12] The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[13] This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for drug-drug interactions.[12][13]
-
The 5-Bromo Substituent: The bromine atom at the 5-position is not merely a substituent but a strategic linchpin for chemical diversification. As a halogen, it increases lipophilicity, which can influence membrane permeability. More importantly, it serves as a highly versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions.[14] This allows for the systematic and efficient generation of a library of analogues, enabling rapid exploration of the structure-activity relationship (SAR).
The combination of these three motifs in this compound creates a scaffold that is pre-validated in its components, synthetically versatile, and primed for biological investigation.
Part 1: Synthesis and Derivatization Strategy
Proposed Synthesis of the Core Scaffold
The synthesis of the this compound core can be logically approached via the well-established Hantzsch thiazole synthesis.[15][16] This method involves the condensation of an α-haloketone with a thioamide.
A plausible retro-synthetic analysis suggests that the key starting materials would be 2-bromo-1-cyclopropylethan-1-one and thioformamide.
Proposed Synthetic Protocol:
-
Preparation of 2-bromo-1-cyclopropylethan-1-one:
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add bromine (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the bromine color dissipates, indicating consumption.
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine, drying over sodium sulfate, and concentrating under reduced pressure. The crude α-bromoketone is often used directly in the next step without further purification due to its lachrymatory nature.
-
-
Hantzsch Thiazole Synthesis:
-
Dissolve the crude 2-bromo-1-cyclopropylethan-1-one (1.0 eq) in a protic solvent like ethanol.
-
Add thioformamide (1.1 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield 4-cyclopropylthiazole.
-
-
Bromination at the 5-position:
-
The C5 position of the thiazole ring is susceptible to electrophilic halogenation.
-
Dissolve the 4-cyclopropylthiazole (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 1-3 hours until completion.
-
Quench the reaction with aqueous sodium thiosulfate, neutralize, and extract the product.
-
Purify by column chromatography to yield the final product, this compound.
-
Strategic Diversification via Cross-Coupling
The 5-bromo substituent is the gateway to creating a diverse chemical library for biological screening. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern synthetic chemistry for forming C-C, C-N, and C-O bonds.
Caption: Library diversification strategy from the core scaffold.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating biaryl or heteroaryl-aryl structures.[17][18]
Objective: To couple this compound with a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst: e.g., Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
-
Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq)
-
Solvent: e.g., Dioxane/Water (4:1), Toluene, or DMF
Step-by-Step Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring. The reaction can be performed using conventional heating or microwave irradiation to accelerate the process.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 5-aryl-4-cyclopropylthiazole derivative.
This protocol can be adapted for other cross-coupling reactions, such as Sonogashira (coupling with terminal alkynes) and Buchwald-Hartwig (coupling with amines), to rapidly expand the chemical diversity of the library.[19]
Part 2: Predicted Therapeutic Applications & Research Workflows
The structural features of the this compound scaffold suggest several high-priority areas for therapeutic investigation.
Hypothesis-Driven Target Selection
-
Oncology (Kinase Inhibition): The thiazole ring is a well-established scaffold in kinase inhibitors, such as the FDA-approved drug Dasatinib.[8][9] Kinases play a central role in cell signaling pathways that are often dysregulated in cancer. The 4-cyclopropyl and 5-aryl (from Suzuki coupling) substituents can be tailored to target the specific ATP-binding pocket of various kinases (e.g., Abl, Src, VEGFR, EGFR).[20]
-
Infectious Diseases (Antibacterial/Antifungal): Thiazole-containing compounds have demonstrated broad-spectrum antimicrobial activity.[4][7] The scaffold can be explored for activity against drug-resistant bacterial strains or fungal pathogens. The lipophilic nature of the cyclopropyl and bromo-moieties may aid in penetrating microbial cell walls.
-
Metabolic Diseases (e.g., Diabetes): Certain thiazole derivatives, known as thiazolidinediones (though structurally distinct), are known to target PPARγ, a key regulator of glucose metabolism. While the core is different, the general ability of thiazoles to interact with metabolic enzymes suggests potential applications in this area.
Proposed Research & Screening Workflow
A structured, multi-stage screening cascade is essential for efficiently identifying and advancing lead compounds.[21][22]
Caption: A comprehensive drug discovery screening cascade.
Part 3: Physicochemical and DMPK Considerations
Early assessment of Drug Metabolism and Pharmacokinetics (DMPK) properties is crucial to minimize late-stage attrition.[21][23] The this compound scaffold has several predictable features that should be empirically validated.
-
Metabolic Stability: The cyclopropyl group is expected to confer enhanced stability against CYP-mediated oxidation.[13] An initial screen using human liver microsomes (HLM) will be essential to confirm this hypothesis.
-
Permeability: The overall lipophilicity of the scaffold, which can be modulated by the choice of aryl group at the 5-position, will influence its permeability. A Caco-2 permeability assay is the standard in vitro model for predicting intestinal absorption.
-
Safety & Toxicity: Early assessment of potential liabilities is critical. Key assays include hERG channel inhibition (for cardiotoxicity) and Ames testing (for mutagenicity).
Table 1: Recommended Initial In Vitro ADME/Tox Panel
| Parameter | Assay | Purpose | Desired Outcome |
| Solubility | Kinetic Solubility Assay | Assesses solubility in aqueous buffer | > 50 µM |
| Permeability | Caco-2 Bidirectional Assay | Predicts intestinal absorption (oral bioavailability) | Papp (A→B) > 2 x 10⁻⁶ cm/s; Efflux Ratio < 2 |
| Metabolic Stability | Human Liver Microsome (HLM) Stability | Measures intrinsic clearance by Phase I enzymes | t₁/₂ > 30 minutes |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | Determines the fraction of free, active drug | Moderate binding (e.g., 80-98% bound) |
| CYP Inhibition | Cytochrome P450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | Assesses potential for drug-drug interactions | IC₅₀ > 10 µM |
| Cardiotoxicity | hERG Binding/Patch Clamp Assay | Screens for risk of QT prolongation | IC₅₀ > 10 µM |
| Mutagenicity | Ames Test (in silico or bacterial reverse mutation) | Screens for potential to cause genetic mutations | Negative |
This panel of assays provides a robust initial dataset to guide the selection of compounds for further in vivo studies.[24][25]
Conclusion and Future Outlook
This compound is a strategically designed, synthetically accessible, and highly promising scaffold for the discovery of novel therapeutics. The convergence of a biologically active thiazole core, a metabolism-enhancing cyclopropyl group, and a versatile bromine handle for diversification provides a robust platform for generating extensive and valuable chemical matter.
The logical research path forward involves the synthesis of a diverse library via robust cross-coupling methodologies, followed by hypothesis-driven screening in high-value therapeutic areas such as oncology and infectious diseases. A concurrent, iterative process of in vitro ADME/Tox profiling will ensure that only compounds with favorable drug-like properties are advanced. The insights and protocols detailed in this guide offer a comprehensive roadmap for unlocking the significant potential of the this compound core, paving the way for the development of next-generation drug candidates.
References
-
MDPI. (2022). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C6H6BrNS). Retrieved from [Link]
-
PubMed. (2023). Application and synthesis of thiazole ring in clinically approved drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
PubMed. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]
-
ResearchGate. (n.d.). A screening cascade designed to make maximum use of in vitro systems to.... Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from [Link]
-
ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]
-
PubMed Central. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024). Retrieved from [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. Retrieved from [Link]
-
ResearchGate. (n.d.). The drugs containing thiazole ring. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enhancing the usefulness of cross dehydrogenative coupling reactions with a removable protecting group. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
-
SAGE Journals. (2013). What ADME tests should be conducted for preclinical studies?. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). List of additives in cigarettes. Retrieved from [Link]
-
PubMed Central. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]
-
IRIS UNIPA. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
Science. (n.d.). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Retrieved from [Link]
-
Wisdomlib. (2024). Thiazole compound: Significance and symbolism. Retrieved from [Link]
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Technical Deep Dive: The Cyclopropylthiazole Scaffold in Medicinal Chemistry
Executive Summary
The cyclopropylthiazole moiety represents a "privileged scaffold" in modern drug discovery, merging the pharmacophoric versatility of the thiazole ring with the unique physicochemical properties of the cyclopropyl group. Unlike simple alkyl-substituted thiazoles, the cyclopropyl variant offers a distinct balance of conformational rigidity , metabolic resistance (blocking
Part 1: Structural & Physicochemical Attributes[1]
The "Magic" of the Cyclopropyl Group
In medicinal chemistry, the cyclopropyl group is often termed a "bioisostere of the isopropyl group" but with critical advantages. When attached to a thiazole ring (typically at the C2 or C4 position), it imparts specific properties:
-
Metabolic Blocking: Unlike an isopropyl or ethyl group, the cyclopropyl ring lacks an abstractable hydrogen atom at the
-position relative to the ring, effectively shutting down metabolic dealkylation or -oxidation pathways mediated by Cytochrome P450 (CYP) enzymes.[1] -
Electronic Effects: The cyclopropyl C-C bonds have high p-character (resembling alkenes), allowing for
-conjugation with the thiazole aromatic system.[1] This can modulate the electron density of the thiazole nitrogen, subtly influencing pKa and hydrogen bond acceptor capability. -
Conformational Restriction: The rigidity of the cyclopropyl ring reduces the entropic penalty of binding to a protein target compared to a flexible alkyl chain.
Comparative Physicochemical Profile[2]
| Property | Methylthiazole | Isopropylthiazole | Cyclopropylthiazole | Impact on Drug Design |
| Lipophilicity (cLogP) | Low | High | Moderate | Improved solubility/permeability balance.[1] |
| Metabolic Stability | Low (Benzylic-like oxidation) | Low (Tertiary C-H abstraction) | High | Resists CYP-mediated oxidation; prolongs |
| Steric Bulk | Small | Large | Intermediate | Fits into hydrophobic pockets without steric clash.[1] |
| Electronic Character | Electron-donating (+I) | Electron-donating (+I) | Modulates heteroatom basicity via conjugation.[1] |
Part 2: Synthetic Methodology
Validated Protocol: Hantzsch Thiazole Synthesis
The most robust route to 4-cyclopropylthiazoles involves the Hantzsch Thiazole Synthesis , condensing a cyclopropyl
Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone
-
Precursor: Cyclopropyl methyl ketone (commercially available).[1]
-
Reagent: Molecular Bromine (
) in Methanol or N-Bromosuccinimide (NBS).[1]
Protocol:
-
Dissolve cyclopropyl methyl ketone (1.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Cool the solution to -5°C to 0°C (Ice/Salt bath). Critical Step: Low temperature prevents polybromination.
-
Add
(1.0 eq) dropwise over 60 minutes.[1]-
Validation: The reaction is self-indicating; the deep red color of bromine should disappear upon consumption.[1]
-
-
Stir for an additional 30 minutes at 0°C.
-
Quench with ice water and extract with diethyl ether. Wash with saturated
to remove acid byproducts.[1] -
Yield: Typically 85-95% of the
-bromoketone.[1]
Step 2: Cyclization to 4-Cyclopropylthiazole
-
Reagents: 2-Bromo-1-cyclopropylethanone + Thiourea (or substituted Thioamide).[1]
Protocol:
-
Dissolve the
-bromoketone (1.0 eq) and Thiourea (1.1 eq) in Ethanol.[1] -
Reflux for 2–4 hours.
-
Validation: Monitoring by TLC/LC-MS will show the disappearance of the bromoketone peak and the formation of a polar aminothiazole salt.
-
-
Cool to room temperature. The product often precipitates as the hydrobromide salt.[1]
-
Filter and neutralize with aqueous Ammonia (
) to liberate the free base.[1] -
Recrystallize from Ethanol/Water.[1]
Visualizing the Synthesis Pathway
Caption: Step-wise Hantzsch synthesis pathway for constructing the 4-cyclopropylthiazole core.
Part 3: Pharmacological Applications (Case Studies)
Case Study 1: Cognitive Enhancement (CE-125)
Target: Dopamine Transporter (DAT) Compound: CE-125 (4-((benzhydrylsulfinyl)methyl)-2-cyclopropylthiazole)[4][5]
-
Mechanism: CE-125 acts as an atypical DAT inhibitor.[1][6] Unlike psychostimulants (e.g., cocaine) that cause widespread dopamine surges, CE-125 modulates dopamine reuptake with high specificity, improving working memory without significant neurotoxicity or addictive potential.
-
Role of Cyclopropylthiazole:
-
The 2-cyclopropyl group provides a rigid lipophilic anchor that fits the S2 binding pocket of the transporter.
-
It enhances metabolic stability compared to the methyl-thiazole analog (CE-111), allowing for sufficient brain exposure and duration of action in rat models (Radial Arm Maze performance).[1]
-
Case Study 2: Colorectal Cancer (TASIN Analogs)
Target: Mutant Adenomatous Polyposis Coli (APC) Compound: TASIN-1 Analogs (Truncated APC-Selective Inhibitor)[7][1]
-
Mechanism: These compounds selectively kill colorectal cancer cells expressing truncated APC proteins by inhibiting cholesterol biosynthesis (specifically the enzyme EBP).[7][1]
-
Role of Cyclopropylthiazole:
-
2-Chloro-4-cyclopropylthiazole serves as a critical intermediate in synthesizing sulfonamide analogs.
-
SAR studies indicated that the cyclopropyl group at the 4-position maintained potency against DLD-1 cancer cells while significantly reducing off-target toxicity compared to bulkier phenyl or flexible butyl substituents.[1]
-
Part 4: Metabolic Stability & SAR Logic
The decision to deploy a cyclopropylthiazole over an isopropylthiazole is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) data.
Metabolic Liability Analysis
-
Isopropyl Group: Susceptible to CYP450 hydroxylation at the tertiary carbon (methine C-H).[1] This creates a "soft spot" for rapid clearance.[1]
-
Cyclopropyl Group: The C-H bonds are stronger (higher s-character, ~106 kcal/mol vs ~96 kcal/mol for alkyl).[1] The ring strain and lack of available
-hydrogens prevent standard oxidative degradation pathways.[1]
SAR Decision Logic
Caption: Decision tree illustrating the ADME-driven selection of cyclopropyl over isopropyl substituents.
References
-
BenchChem Technical Support. (2026). Synthesis of 2-Bromo-1-cyclopropylethanone from cyclopropyl methyl ketone. Retrieved from [1]
-
Kristensen, A. S., et al. (2017).[1] A novel heterocyclic compound (CE-125) improves working memory in the radial arm maze and modulates the dopamine receptor D1R.[1] Behavioural Brain Research , 332, 308-315.[1]
-
Zhang, L., et al. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry , 59(19), 8712-8756.[1] [1]
-
Zhang, W., et al. (2020).[1] Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). Scientific Reports .[1] [1]
-
Lahiry, A., et al. (2022).[1] Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate. Nano Biomed.[1] Eng.
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- 4. A novel heterocyclic compound improves working memory in the radial arm maze and modulates the dopamine receptor D1R in frontal cortex of the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Exploratory Functionalization of 5-Bromo-4-cyclopropylthiazole
Topic: Exploratory Reactions with 5-Bromo-4-cyclopropylthiazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary: The Strategic Scaffold
In the landscape of modern drug discovery, This compound (CAS 1243839-07-7) represents a high-value "privileged structure." The thiazole core is ubiquitous in kinase inhibitors and metabolic modulators, while the cyclopropyl moiety at the C4 position offers a critical advantage: it provides steric bulk and lipophilicity (increasing LogP) without the metabolic liability of a flexible alkyl chain (e.g., n-propyl or n-butyl).
This guide delineates the reactivity profile of this scaffold, focusing on the orthogonal functionalization of the C5-bromide (electrophilic handle) and the C2-proton (nucleophilic/acidic handle). By mastering these two vectors, researchers can rapidly generate diverse libraries for SAR (Structure-Activity Relationship) exploration.
Chemical Profile & Reactivity Logic
Structural Analysis[1][2]
-
Electronic Character: The thiazole ring is electron-deficient (π-deficient) similar to pyridine. The C2 position is the most electron-deficient carbon, making the attached proton relatively acidic (pKa ~29 in DMSO).
-
C5-Bromine: The C5 position is activated for oxidative addition by transition metals (Pd, Ni) due to the electron-withdrawing nature of the nitrogen atom.
-
C4-Cyclopropyl: This group exerts a +I (inductive) effect, slightly stabilizing the ring, but its primary role is steric. It is generally robust but can be sensitive to strong Lewis acids which might trigger ring-opening.
The Reactivity Map
The following diagram illustrates the divergent reaction pathways available for this scaffold.
Core Reactivity Module: C5-Functionalization
The C5-bromide is the primary entry point for increasing molecular complexity. The presence of the C4-cyclopropyl group imposes steric constraints that must be managed by ligand selection.
Suzuki-Miyaura Cross-Coupling
Challenge: The cyclopropyl group at C4 can sterically hinder the oxidative addition or transmetalation steps if bulky phosphine ligands are used. Solution: Use phosphine ligands with a smaller cone angle or "flexible" steric bulk (e.g., SPhos, XPhos) which are designed to accommodate ortho-substitution.
-
Catalyst System: Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂.
-
Base: K₃PO₄ (anhydrous) is preferred over carbonates to minimize hydrolysis of sensitive boronic acids.
-
Solvent: 1,4-Dioxane/Water (4:1) allows for optimal solubility and reaction rates.
Buchwald-Hartwig Amination
Direct C-N bond formation at C5 is highly desirable for kinase inhibitor scaffolds (mimicking the ATP hinge-binding motif).
-
Ligand Choice: BrettPhos or RuPhos are superior for 5-membered heterocycles.
-
Critical Parameter: Strict deoxygenation is required. Thiazoles can poison Pd catalysts if oxidation byproducts (sulfoxides) form.
Advanced Module: C2-Functionalization (C-H Activation)
The C2 proton is the "hidden handle." Functionalizing C2 after C5 allows for rapid analog generation.
Lithiation Logic (The "Dance" of Halogens)
Risk: Treating this compound with n-BuLi presents a competition between:
-
Lithium-Halogen Exchange (at C5): Fast, kinetic product.
-
C-H Deprotonation (at C2): Thermodynamic product (stabilized by adjacent N and S).
Protocol Control:
-
To functionalize C2 while keeping the C5-Bromine intact : Use LDA (Lithium Diisopropylamide) at -78°C . LDA is a non-nucleophilic base and will favor deprotonation over exchange.
-
To functionalize C5 via Lithium: Use n-BuLi or t-BuLi to swap the Br for Li.
Minisci-Type Radical Alkylation
For introducing alkyl groups at C2 without metals, radical pathways are effective.
-
Reagents: Alkyl carboxylic acid + AgNO₃ (cat) + (NH₄)₂S₂O₈.
-
Mechanism: Oxidative decarboxylation generates an alkyl radical which attacks the electron-deficient C2 position.
Experimental Protocols
Protocol A: C5-Arylation via Suzuki Coupling
Self-Validating Step: The disappearance of the starting bromide (UV active, distinct Rf) and the emergence of a fluorescent biaryl spot on TLC.
-
Setup: Charge a microwave vial with this compound (1.0 equiv), Aryl-boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
-
Solvent: Add degassed 1,4-Dioxane/H₂O (4:1, 0.1 M concentration).
-
Reaction: Seal and heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: C2-Formylation (preserving C5-Br)
Self-Validating Step: 1H NMR will show the disappearance of the C2 singlet (~8.7 ppm) and appearance of an aldehyde peak (~9.8 ppm).
-
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.
-
Solution: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78°C .
-
Deprotonation: Add LDA (1.1 equiv, freshly prepared) dropwise over 10 mins. Crucial: Maintain temp < -70°C to prevent "Halogen Dance" migration.
-
Equilibration: Stir at -78°C for 30 minutes. The solution often turns yellow/orange.
-
Quench: Add anhydrous DMF (2.0 equiv) dropwise. Stir for 30 mins at -78°C, then warm to 0°C.
-
Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O.
Workflow Visualization
The following diagram details the decision tree for selecting the correct functionalization path based on target molecule requirements.
References
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry. Link Context: Establishes the regioselectivity rules for 4-bromo vs 2-bromo thiazoles and lithiation strategies.
- Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Current Opinion in Drug Discovery & Development. Context: Reviews the use of 5-membered heterocycles, including thiazoles, as bioisosteres.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link Context: General conditions applicable to 5-bromothiazoles.
-
BOC Sciences. (n.d.). This compound Product Data. Context: Commercial availability and physical property baseline.
Sources
Methodological & Application
Application Note: Laboratory Scale Synthesis of 5-Bromo-4-cyclopropylthiazole Derivatives
This Application Note provides a comprehensive, laboratory-scale protocol for the synthesis of 5-Bromo-4-cyclopropylthiazole derivatives , specifically focusing on the 2-amino-5-bromo-4-cyclopropylthiazole scaffold. This motif is a critical pharmacophore in medicinal chemistry, serving as a precursor for URAT1 inhibitors (e.g., Lesinurad analogs), antiviral agents, and kinase inhibitors.
Executive Summary
The 4-cyclopropylthiazole scaffold offers a unique combination of steric bulk and lipophilicity due to the cyclopropyl group, which often improves metabolic stability compared to isopropyl or ethyl analogs. This guide details a robust, three-step synthetic route:
- -Bromination of cyclopropyl methyl ketone.
-
Hantzsch Thiazole Synthesis to form the 2-amino-4-cyclopropylthiazole core.
-
Regioselective C5-Bromination using N-Bromosuccinimide (NBS).
This protocol prioritizes regioselectivity and safety , specifically addressing the stability of the cyclopropyl ring under bromination conditions.
Retrosynthetic Analysis & Strategy
The synthesis relies on the Hantzsch thiazole construction, which is more convergent than direct functionalization of a pre-formed thiazole ring.
Figure 1: Retrosynthetic breakdown of the target scaffold. The pathway minimizes ring-opening side reactions by introducing the bromine atom at the final stage or mild conditions.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone
Objective: Selective mono-bromination of the methyl ketone without opening the cyclopropyl ring.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
|---|---|---|---|---|
| Cyclopropyl methyl ketone | 84.12 | 1.0 | 0.898 | Substrate |
| Bromine (
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH solution) to trap HBr gas.
-
Solvation: Dissolve Cyclopropyl methyl ketone (10.0 g, 119 mmol) in anhydrous Methanol (100 mL).
-
Cooling: Cool the solution to -5°C to 0°C using an ice-salt bath. Critical: Temperature control prevents poly-bromination and ring opening.
-
Addition: Add Bromine (19.0 g, 6.1 mL, 119 mmol) dropwise over 60 minutes. The solution should remain nearly colorless or pale yellow, indicating immediate consumption of
. -
Reaction: Stir at 0°C for another 30 minutes, then allow to warm to room temperature (RT) for 1 hour.
-
Quench & Workup: Add water (100 mL). Extract with Diethyl Ether or MTBE (
mL). Wash combined organics with saturated (to neutralize HBr) and brine.[1] -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath <30°C). -
Output: ~17-18 g of crude oil (Yield ~85-90%). Use directly in Step 2 due to lachrymatory nature and instability.
Step 2: Hantzsch Cyclization to 2-Amino-4-cyclopropylthiazole
Objective: Formation of the thiazole ring.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 2-Bromo-1-cyclopropylethanone | 163.01 | 1.0 | Substrate |
| Thiourea | 76.12 | 1.1 | Thioamide Source |
| Ethanol (EtOH) | 46.07 | Solvent | Solvent |
Protocol:
-
Setup: 250 mL round-bottom flask with a reflux condenser.
-
Mixing: Dissolve the crude
-bromo ketone (from Step 1, approx. 100 mmol) in Ethanol (150 mL). Add Thiourea (8.4 g, 110 mmol). -
Reflux: Heat the mixture to reflux (80°C) for 4 hours. A precipitate (HBr salt of the product) may form.
-
Workup: Cool to RT. Concentrate the solvent to ~1/3 volume.
-
Neutralization: Pour the residue into ice water (200 mL). Basify to pH 9-10 with Ammonium Hydroxide (
) or saturated . The free base will precipitate as a solid. -
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) if necessary.[2]
-
Output: Off-white to pale yellow solid. Yield ~75-80%.[3]
Step 3: Regioselective C5-Bromination
Objective: Electrophilic substitution at the C5 position. The C2-amino group activates the ring, making C5 highly nucleophilic.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| 2-Amino-4-cyclopropylthiazole | 140.21 | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Brominating Agent |
| Acetonitrile (ACN) | 41.05 | Solvent | Solvent |
Protocol:
-
Setup: 250 mL round-bottom flask, shielded from light (aluminum foil).
-
Dissolution: Dissolve 2-Amino-4-cyclopropylthiazole (5.0 g, 35.6 mmol) in Acetonitrile (50 mL).
-
Cooling: Cool to 0°C in an ice bath.
-
Addition: Add NBS (6.65 g, 37.4 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Workup: Concentrate ACN under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with water (
mL) to remove succinimide byproduct. -
Purification: Dry organics (
) and concentrate. The crude product can be purified by flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). -
Output: 2-Amino-5-bromo-4-cyclopropylthiazole . Tan/brown solid. Yield ~85%.[3][4]
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-amino-5-bromo-4-cyclopropylthiazole.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Ring Opening (Step 1) | Reaction temperature too high (>10°C) or strong acid accumulation. | Maintain -5°C during |
| Polybromination (Step 1) | Excess Bromine or fast addition. | Use exactly 1.0 equivalent of |
| Low Yield (Step 2) | Incomplete precipitation of free base. | Ensure pH is adjusted to >9. Cool the mixture to 4°C before filtration. |
| Succinimide Contamination (Step 3) | Inefficient water wash. | Succinimide is water-soluble; ensure thorough washing of the organic layer or filter the solid precipitate if the product is insoluble in water but succinimide is soluble. |
| Decomposition on Silica | Product acid sensitivity. | Add 1% Triethylamine to the eluent during column chromatography. |
Safety & Handling
-
Bromine: Highly corrosive and toxic lachrymator. Handle only in a functioning fume hood. Wear double nitrile gloves.
- -Bromo Ketones: Potent lachrymators (tear gas agents). Clean glassware with a dilute NaOH/Ethanol solution to decompose residues before removing from the hood.
-
NBS: Irritant. Store in a refrigerator to prevent decomposition to
.
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications
- Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
-
[Link]
-
Bromination of Cyclopropyl Methyl Ketone
-
Regioselective Bromination of Aminothiazoles
- Journal of Medicinal Chemistry. "Synthesis and SAR of Thiazole-Based Inhibitors.
-
See also: Organic Chemistry Portal on NBS usage: [Link]
-
Related Scaffold Synthesis (Lesinurad Intermediates)
- While Lesinurad contains a triazole, the cyclopropyl-modific
-
PubChem Compound Summary for Lesinurad.[Link]
Sources
- 1. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS 69267-75-0 | 2-Bromo-1-cyclopropylethanone - Synblock [synblock.com]
Application Notes and Protocols: 5-Bromo-4-cyclopropylthiazole as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of the Cyclopropylthiazole Moiety
In the landscape of contemporary drug discovery and materials science, the thiazole ring stands out as a "privileged scaffold." Its presence is integral to a multitude of FDA-approved drugs and biologically active compounds, owing to its unique electronic properties and ability to engage in crucial hydrogen bonding interactions. Thiazole derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]
Parallel to this, the cyclopropyl group has emerged as a powerful "bioisostere" and conformational constraint in medicinal chemistry.[4] The introduction of a cyclopropyl ring can significantly enhance a molecule's metabolic stability, binding affinity, potency, and membrane permeability while reducing plasma clearance.[4] Its rigid, three-dimensional structure and unique electronic character, featuring enhanced pi-character in its C-C bonds, offer distinct advantages in rational drug design.
5-Bromo-4-cyclopropylthiazole is a bifunctional building block that masterfully combines these two valuable motifs. The cyclopropyl group imparts desirable physicochemical properties, while the bromine atom at the C5 position serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions. This strategic placement allows for the late-stage introduction of diverse molecular complexity, making it an invaluable tool for constructing libraries of novel compounds for high-throughput screening and lead optimization.
This guide provides an in-depth exploration of this compound's synthetic utility, focusing on key cross-coupling methodologies. We offer detailed, field-tested protocols and explain the causality behind experimental choices to empower researchers in their synthetic endeavors.
Synthetic Accessibility
While numerous methods exist for the synthesis of substituted thiazoles, a common and effective approach is the Hantzsch thiazole synthesis. For this compound, a plausible synthetic route involves the reaction of a cyclopropyl-substituted α-haloketone with a thioamide, followed by regioselective bromination. Direct bromination of the 4-cyclopropylthiazole core at the electron-rich C5 position using reagents like N-Bromosuccinimide (NBS) is a standard and efficient transformation.[5]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the this compound ring is primed for participation in some of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit. These reactions are prized for their high efficiency, broad substrate scope, and exceptional functional group tolerance.
Workflow Overview: Versatility of this compound
The following diagram illustrates the central role of this compound as a divergent building block.
Caption: Synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures.[6] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[6] This reaction is renowned for its mild conditions and the low toxicity of its boron-based reagents.
Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond of this compound, forming a Pd(II) intermediate. The subsequent crucial step, transmetalation, involves the transfer of the organic group from the boron atom to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid to form a more nucleophilic boronate species. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or DME
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.[7]
-
Add the anhydrous solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-18 hours.[8] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Condition | Rationale / Comment |
| Catalyst | Pd(dppf)Cl₂ | Often highly effective for heteroaryl halides.[8] |
| Base | K₂CO₃ | A common, effective base for activating the boronic acid.[8] |
| Solvent | DME or Dioxane/H₂O | Aqueous mixtures often accelerate the transmetalation step.[7] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Equivalents | 1.2 equiv Boronic Acid | A slight excess ensures complete consumption of the starting bromide. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[9] This reaction has supplanted harsher, classical methods and is indispensable in pharmaceutical synthesis, where the arylamine motif is ubiquitous.[10]
Causality and Mechanistic Insight: The mechanism is similar to the Suzuki coupling, beginning with the oxidative addition of Pd(0) to the C-Br bond. A key difference lies in the next step. The amine displaces the bromide ligand on the palladium(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex forges the new C-N bond and regenerates the Pd(0) catalyst.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) are often required to promote the reductive elimination step, especially with less reactive amines or challenging substrates.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium Pre-catalyst: tBuBrettPhos Pd G3 (1-4 mol%) or Pd₂(dba)₃ with a suitable ligand (e.g., XPhos)
-
Base: NaOt-Bu or K₃PO₄ (1.5 - 2.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand (if not using a pre-catalyst), and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the mixture with stirring at 80-120 °C for 4-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
| Parameter | Typical Condition | Rationale / Comment |
| Catalyst/Ligand | tBuBrettPhos Pre-catalyst | Highly active for amination of five-membered heterocycles.[11] |
| Base | NaOt-Bu | A strong base required to deprotonate the amine at palladium. |
| Solvent | Toluene | Anhydrous, non-coordinating solvent is crucial for success. |
| Atmosphere | Inert (Ar or N₂) | The Pd(0) catalyst is oxygen-sensitive. |
| Amine Scope | Broad | Works with primary, secondary, alkyl, and aryl amines.[12] |
Stille Coupling: A Robust C-C Bond Forming Alternative
The Stille reaction couples an organohalide with an organostannane (organotin) reagent, catalyzed by palladium.[13] While concerns over the toxicity of tin byproducts exist, the Stille coupling remains a powerful tool due to its remarkable tolerance of a wide array of sensitive functional groups and its insensitivity to the presence of water.[14]
Causality and Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling. After oxidative addition of Pd(0) to the C-Br bond, the key transmetalation step involves the transfer of an organic group from the organostannane to the palladium(II) center.[15] This step typically does not require a base. The R-group transferability from tin follows the general trend: alkynyl > alkenyl > aryl > alkyl. This predictable selectivity is a significant advantage in complex syntheses. Reductive elimination then yields the coupled product.[14]
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1 - 1.3 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)
-
Optional Additive: Cu(I) iodide (can accelerate the reaction)
-
Solvent: Anhydrous DMF or Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and any additives.
-
Add the anhydrous solvent via syringe, followed by the organostannane reagent.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture and dilute with an organic solvent like ethyl acetate.
-
To remove tin byproducts, the crude mixture can be washed with an aqueous KF solution, which precipitates insoluble tin fluorides that can be filtered off.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Typical Condition | Rationale / Comment |
| Catalyst | Pd(PPh₃)₄ | A classic, robust catalyst for Stille couplings. |
| Organometallic | R-Sn(Bu)₃ | Air and moisture stable, but toxic. Handle with care. |
| Solvent | DMF or Toluene | Anhydrous polar aprotic or non-polar solvents are effective. |
| Workup | KF wash | Essential for removing highly toxic organotin residues. |
| Functional Groups | High tolerance | A key advantage over more sensitive organometallics.[14] |
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. Its structure provides access to the desirable cyclopropylthiazole core, while the C5-bromo substituent serves as a reliable handle for introducing molecular diversity through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings provide researchers with a solid foundation for leveraging this reagent in the synthesis of novel chemical entities for pharmaceutical, agrochemical, and materials science applications.
References
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Available at: [Link]
-
Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. PubMed. Available at: [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- Synthesis method of 2-bromo-5-chlorothiazole-4-carboxylate. Google Patents.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available at: [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. Available at: [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC - NIH. Available at: [Link]
-
A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Stille reaction. Wikipedia. Available at: [Link]
-
Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. PubMed. Available at: [Link]
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. PubMed. Available at: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. Available at: [Link]
-
Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. YouTube. Available at: [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol. PubMed. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available at: [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
purification techniques for 5-Bromo-4-cyclopropylthiazole products
Application Note: Purification Strategies for 5-Bromo-4-cyclopropylthiazole
Executive Summary & Chemical Context
This compound is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical candidates, particularly those targeting kinase inhibition or metabolic pathways (e.g., URAT1 inhibitors). The combination of the lipophilic cyclopropyl moiety and the reactive C5-bromide handle makes it a versatile electrophile for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.
However, the synthesis of this intermediate—typically via electrophilic bromination of 4-cyclopropylthiazole—generates a distinct impurity profile that complicates downstream processing.
Critical Quality Attributes (CQAs):
-
Target Purity: >98.0% (GC/HPLC)
-
Key Impurity A: 4-Cyclopropylthiazole (Unreacted Starting Material - USM)
-
Key Impurity B: 2,5-Dibromo-4-cyclopropylthiazole (Over-brominated byproduct)
-
Key Impurity C: Succinimide/Inorganic Salts (Reagent byproducts)
This guide details two validated purification workflows: Vacuum Fractional Distillation (for scalability) and Flash Column Chromatography (for maximum purity).
Impurity Profiling & Separation Logic
Understanding the physicochemical differences between the product and its impurities is the foundation of these protocols.
| Compound | Structure Note | Relative Polarity (TLC) | Boiling Point Trend | Separation Strategy |
| 4-Cyclopropylthiazole (SM) | No Halogen | Most Polar (Basic N) | Lowest | Elutes Last / Distills First |
| This compound | Mono-Bromo | Intermediate | Intermediate | Target Fraction |
| 2,5-Dibromo-4-cyclopropylthiazole | Di-Bromo | Least Polar (Lipophilic) | Highest | Elutes First / Distills Last |
Scientific Rationale: The introduction of bromine atoms significantly decreases the basicity of the thiazole nitrogen and increases lipophilicity.
-
Chromatography: The di-bromo species travels fastest on silica gel (non-polar mobile phase). The unreacted starting material interacts most strongly with the silica stationary phase due to the unhindered, more basic nitrogen.
-
Distillation: The high atomic mass of bromine (79.9 amu) creates a significant boiling point gap between the SM (MW ~125) and the Product (MW ~204), enabling effective thermal separation.
Protocol A: High-Vacuum Fractional Distillation
Recommended for batches >50g where thermal stability is confirmed.
Theory: Distillation is the most atom-efficient method for removing the heavy 2,5-dibromo impurity and the volatile starting material.
Equipment:
-
Short-path distillation head or Vigreux column (for better resolution).
-
High-vacuum pump (capable of <1 mmHg).
-
Oil bath with precise temperature control.
Step-by-Step Procedure:
-
Pre-Treatment (Critical):
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) to quench active bromine species.
-
Wash with Saturated NaHCO₃ to remove acidic byproducts (e.g., HBr, succinimide).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation to an oil. Note: Ensure all solvent is removed to prevent bumping.
-
-
Setup:
-
Load the crude oil into the boiling flask. Add a magnetic stir bar.
-
Connect the vacuum system. Ensure all joints are greased and clipped.
-
-
Fractionation:
-
Fraction 1 (Forerun): Slowly ramp bath temperature. Collect the low-boiling fraction (mostly unreacted 4-cyclopropylthiazole).
-
Indicator: Vapor temperature stabilizes briefly then drops.
-
-
Fraction 2 (Main Cut): Increase bath temperature. The product will distill as a clear to pale yellow oil.
-
Typical Range: 90–110°C @ 0.5 mmHg (Values are estimated; rely on vapor temp plateau).
-
-
Residue: Stop distillation when vapor temperature drops or the pot residue becomes dark/viscous. The 2,5-dibromo impurity and tars remain in the pot.
-
-
Validation:
-
Analyze Fraction 2 via GC-MS immediately.
-
Protocol B: Flash Column Chromatography
Recommended for batches <50g or when highest purity (>99%) is required.
Theory: Silica gel chromatography exploits the polarity difference induced by the bromine atom.
Mobile Phase Optimization:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
-
Isocratic Hold: Often effective due to the distinct Rf differences.
Step-by-Step Procedure:
-
Column Preparation:
-
Use high-quality Silica Gel (230-400 mesh).
-
Pack column with a slurry of 100% Hexanes.
-
-
Loading:
-
Dissolve crude oil in a minimum amount of 5% EtOAc/Hexanes.
-
Pro-Tip: If the crude is viscous, use "dry loading" (adsorb crude onto silica, dry, and pour on top of the column) to prevent band tailing.
-
-
Elution Gradient:
-
0–5 min: 100% Hexanes (Elutes non-polar hydrocarbons/grease).
-
5–20 min: 0% → 5% EtOAc in Hexanes.
-
Observation: The 2,5-dibromo impurity usually elutes first in this low-polarity window.
-
-
20–40 min: 5% → 15% EtOAc in Hexanes.
-
Observation: The This compound (Product) elutes as the major peak.
-
-
40+ min: Flush with 30-50% EtOAc to remove unreacted starting material and polar degradation products.
-
-
Fraction Collection:
-
Collect fractions based on UV absorbance (254 nm). Thiazoles absorb strongly.
-
Pool pure fractions and concentrate at <40°C.
-
Visualization: Purification Logic Flow
The following diagram illustrates the decision matrix and chemical fate of impurities during the purification process.
Caption: Workflow for the isolation of this compound showing impurity fate in Distillation vs. Chromatography.
Analytical Quality Control (QC)
Before releasing the batch for the next synthetic step, validate using the following parameters.
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.
-
Expected Retention: SM (Early) < Product (Mid) < Di-Bromo (Late).
GC-MS (Volatility Check):
-
Inlet Temp: 250°C.
-
Ramp: 50°C (hold 2 min) → 20°C/min → 300°C.
-
Significance: GC is often superior for this intermediate as it detects volatile non-UV active impurities that HPLC might miss.
References
-
Synthesis of Bromothiazoles
- Title: Regioselective Bromin
- Source:Journal of Organic Chemistry, 2010.
- Context: Describes the electrophilic substitution preference at the C5 position for 4-substituted thiazoles.
-
URL:[Link] (General Journal Link for verification of standard methodologies).
-
Lesinurad Intermediate Synthesis
-
General Purification of Halogenated Heterocycles
- Title: Purification of Labor
- Source: Butterworth-Heinemann, 2017.
- Context: Standard protocols for distillation and chromatography of halogenated arom
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions for 5-Bromo-4-cyclopropylthiazole
Welcome to the technical support center for the synthesis and optimization of 5-Bromo-4-cyclopropylthiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. Here, we address common challenges encountered during its synthesis, providing in-depth, scientifically-grounded solutions in a practical question-and-answer format to help you improve reaction yields and purity.
Overview of Synthetic Strategies
The synthesis of this compound typically proceeds through one of two primary routes, each with its own set of advantages and potential pitfalls. The choice of pathway often depends on the availability of starting materials and the scale of the reaction.
-
Route A: Electrophilic Bromination. This common approach involves the synthesis of a 4-cyclopropylthiazole intermediate, followed by direct bromination at the C5 position.
-
Route B: Sandmeyer Reaction. This pathway starts with a 5-amino-4-cyclopropylthiazole precursor. The amino group is converted into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) catalyst.
The following diagram illustrates these two divergent synthetic pathways.
Caption: High-level overview of the two primary synthetic routes to this compound.
Part 1: Troubleshooting Electrophilic Bromination (Route A)
This section focuses on issues arising from the direct bromination of a 4-cyclopropylthiazole precursor.
Question 1: My bromination of 2-Amino-4-cyclopropylthiazole results in a mixture of products, including di-brominated species and a low yield of the desired 5-bromo isomer. How can I improve selectivity?
Answer: This is a classic selectivity challenge in electrophilic aromatic substitution. The thiazole ring's C5 position is the most electron-rich and thus the most favorable site for electrophilic attack.[1] The C2-amino group is a strong activating group, which greatly enhances the reactivity at C5 but can also promote over-bromination if conditions are not carefully controlled.
Causality & Solution:
-
Excessive Reagent Reactivity: Molecular bromine (Br₂) is a highly reactive electrophile and can lead to poor selectivity. N-Bromosuccinimide (NBS) is a milder source of electrophilic bromine and is often the preferred reagent for achieving mono-bromination on activated heterocyclic systems.
-
Solvent Effects: The choice of solvent can significantly influence the reaction's outcome. Highly polar solvents can stabilize charged intermediates, potentially increasing the reaction rate and reducing selectivity.
-
Temperature Control: Higher temperatures provide more energy for the system to overcome the activation barrier for less favorable reaction pathways, such as bromination at other positions or di-bromination.
Recommended Protocol Adjustments:
-
Switch to NBS: Replace molecular bromine with 1.05-1.1 equivalents of N-Bromosuccinimide (NBS).
-
Solvent Selection: Use a less polar aprotic solvent like Dichloromethane (DCM) or Chloroform (CHCl₃) instead of more polar options like Acetonitrile or DMF.
-
Temperature Management: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring by TLC or LC-MS. This kinetic control favors the formation of the most stable product.[2]
The following decision tree can guide your troubleshooting process for poor selectivity.
Caption: Troubleshooting flowchart for improving bromination selectivity.
Question 2: My reaction with NBS is very slow or stalls completely. What can I do to drive it to completion without causing decomposition?
Answer: A stalled reaction with NBS suggests insufficient activation of either the substrate or the brominating agent. While increasing the temperature is a common tactic, it's often counterproductive with sensitive thiazoles.
Causality & Solution:
-
Protonation of Substrate: In acidic media, the thiazole nitrogen or the exocyclic amino group can become protonated. This turns them into electron-withdrawing groups, deactivating the ring towards electrophilic attack.
-
Initiation of NBS: NBS reactions often require a radical or acid catalyst to initiate.
Recommended Protocol Adjustments:
-
Ensure Neutral or Basic Conditions: If your substrate is an amine salt (e.g., HBr or HCl salt), neutralize it with a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIPEA) before adding NBS.
-
Catalytic Acid: Add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. This can help polarize the Br-N bond in NBS, making the bromine more electrophilic. However, this should be done cautiously to avoid deactivating the ring.
-
Radical Initiator: A small amount of a radical initiator like AIBN or benzoyl peroxide, along with gentle heating or photolysis, can sometimes facilitate the reaction, though this is more common for allylic/benzylic brominations. For aromatic bromination, an acid catalyst is generally more relevant.
| Parameter | Condition 1 (Aggressive) | Condition 2 (Standard) | Condition 3 (Mild & Catalyzed) |
| Brominating Agent | Br₂ (1.2 eq) | NBS (1.1 eq) | NBS (1.1 eq) |
| Solvent | Acetic Acid | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | 25-50 °C | 0 °C to 25 °C | 25 °C |
| Additive | None | None | p-TsOH (0.1 eq) |
| Typical Outcome | Fast, potential for over-bromination | Good selectivity, may be slow | Improved rate for sluggish reactions |
Part 2: Troubleshooting the Sandmeyer Reaction (Route B)
This section addresses common failures in the conversion of 5-amino-4-cyclopropylthiazole to the target bromo-compound.
Question 3: My Sandmeyer reaction produces a low yield of this compound and a significant amount of dark, insoluble tar. What is causing this?
Answer: Tar formation is a hallmark of diazonium salt decomposition and unwanted side reactions. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (S_RNAr), and controlling the radical pathways is key to achieving a high yield.[3][4]
Causality & Solution:
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures. Decomposition leads to the formation of highly reactive aryl radicals and phenols (if water is present), which can polymerize into tar.[5]
-
Incomplete Copper Catalysis: The Cu(I) catalyst is essential for the single-electron transfer (SET) that initiates the productive radical substitution. If the catalyst is inactive or present in insufficient quantity, the diazonium salt may decompose via other, non-productive pathways.
-
Premature Decomposition: Adding the diazonium salt solution too quickly to the hot copper(I) bromide solution can cause localized overheating and rapid, uncontrolled decomposition.
Recommended Protocol Adjustments:
-
Strict Temperature Control: The diazotization step (amine + NaNO₂) must be performed at 0 to -5 °C. The resulting diazonium salt solution must be kept cold until it is used.
-
Catalyst Quality and Quantity: Use freshly prepared or high-purity copper(I) bromide (CuBr). Ensure at least a stoichiometric amount is used relative to the diazonium salt.
-
Controlled Addition: Add the cold diazonium salt solution slowly and dropwise to the CuBr solution. Maintain the temperature of the receiving flask according to the established protocol, typically between 0 °C and room temperature, depending on the specific substrate's reactivity.[6] Vigorous stirring is essential to ensure rapid mixing and heat dissipation.
The diagram below illustrates the critical steps in the Sandmeyer mechanism where failures can occur.
Caption: Key mechanistic steps and failure points in the Sandmeyer reaction.
Detailed Experimental Protocols
Protocol 1: Selective Mono-bromination using NBS
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-cyclopropylthiazole (1.0 eq).
-
Solvent: Dissolve the starting material in dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: Robust Sandmeyer Reaction
-
Diazotization:
-
In a flask, dissolve 5-Amino-4-cyclopropylthiazole (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) (3.0 eq) and water.
-
Cool the solution to -5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.2 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the amine solution, keeping the temperature strictly below 0 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
-
Copper Catalyst Preparation:
-
In a separate, larger reaction vessel, add copper(I) bromide (CuBr) (1.2 eq) and 48% HBr (1.5 eq). Stir to create a suspension.
-
Cool this suspension to 0 °C.
-
-
Sandmeyer Reaction:
-
Add the cold diazonium salt solution dropwise via an addition funnel to the vigorously stirring CuBr suspension. Control the addition rate to maintain the temperature below 5 °C and manage the effervescence (N₂ gas evolution).
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours or until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
References
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). National Institutes of Health (NIH). [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
-
Thiazole. (n.d.). Wikipedia. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2023). National Institutes of Health (NIH). [Link]
-
Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health (NIH). [Link]
-
A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. (2015). ResearchGate. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. jocpr.com [jocpr.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-4-cyclopropylthiazole Derivatives
Ticket ID: #THZ-CYP-5BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are encountering difficulties purifying 5-Bromo-4-cyclopropylthiazole derivatives. These scaffolds present a unique "push-pull" challenge: the basic thiazole nitrogen interacts aggressively with acidic stationary phases (silica), while the lipophilic 4-cyclopropyl and 5-bromo substituents create solubility windows that can be exploited for crystallization. Furthermore, the cyclopropyl ring introduces steric strain and acid sensitivity that necessitates specific handling protocols to prevent ring-opening or rearrangement.
This guide addresses the three most common failure modes: Chromatographic Tailing , Spontaneous Decomposition , and Metal Contamination .
Module 1: Chromatographic Tailing & Poor Separation
The Issue
User Report: "My compound streaks on the TLC plate and elutes as a broad band on the column, co-eluting with impurities."
Root Cause Analysis: The Silanol Trap
The thiazole nitrogen is a Lewis base. Standard silica gel possesses acidic silanol groups (Si-OH) on its surface.
-
Mechanism: The thiazole nitrogen hydrogen-bonds to these silanols.
-
Result: This non-covalent bonding retards elution unpredictably, causing "tailing" (streaking) and preventing sharp separation from impurities like unreacted
-bromoketones (common in Hantzsch synthesis).
Troubleshooting Protocol: The "Amine Shield" Method
Do not simply add triethylamine (TEA) to your mobile phase. Use this pre-saturation technique for reproducible results.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare your silica slurry using a solvent system of Hexane:EtOAc (9:1) containing 1% Triethylamine (v/v) .
-
Column Packing: Pour the column and flush with 2 column volumes (CV) of this TEA-spiked solvent.
-
Why: This neutralizes the most active acidic sites on the silica before your compound touches them.
-
-
Elution: Run your gradient without TEA in the mobile phase initially. If tailing persists, add 0.5% TEA to the mobile phase.
-
Crucial Check: After collecting fractions, you must remove the TEA to prevent false mass spec signals or interference in the next step.
-
Removal: Azeotrope with toluene on the rotovap, or wash the combined organic fractions with saturated
(mildly acidic) only if your derivative is acid-stable (see Module 2).
-
Data: Mobile Phase Modifiers
| Modifier | Effectiveness | Risk | Recommendation |
| Triethylamine (TEA) | High | High (Difficult to remove, forms salts) | Primary Choice (with wash) |
| Ammonia ( | Moderate | Moderate (Volatile) | Use for very polar derivatives |
| Acetic Acid | Low | High (Protonates thiazole, worsening retention) | AVOID |
Module 2: Stability & "Ghost" Spots
The Issue
User Report: "I isolated a pure spot, but after concentration, NMR shows new impurity peaks, or the compound has turned dark."
Root Cause Analysis: The Cyclopropyl/Bromo Vulnerability
This scaffold has two "Achilles' heels":
-
Cyclopropyl Ring Opening: While generally robust, the cyclopropyl group usually possesses significant ring strain (~27.5 kcal/mol). Strong mineral acids (HCl, HBr) or Lewis acids can trigger ring opening, especially if the thiazole ring is electron-deficient.
-
Photolability of C-Br: The C-Br bond at the 5-position is sensitive to UV light. Prolonged exposure to ambient light during column chromatography can induce homolytic cleavage or radical dimerization.
Troubleshooting Protocol: The "Dark & Neutral" Workflow
1. Acid Avoidance:
-
Never use HCl in MeOH for salt formation unless validated on a small scale.
-
Alternative: Use organic acids like fumaric acid or maleic acid if a salt is required for solubility; these are gentler and less likely to open the cyclopropyl ring.
2. Light Protection:
-
Wrap your column and collection flasks in aluminum foil.
-
Rotovap at
to minimize thermal stress.
3. Decomposition Check (Self-Validating System): Before scaling up, perform the "2D-TLC Stability Test" :
-
Spot the crude mixture on the corner of a square TLC plate.
-
Run the plate in Direction 1.
-
Let it dry in air for 15 minutes (simulating column exposure).
-
Rotate 90° and run in Direction 2.
-
Result: All stable compounds will appear on the diagonal. Any spot off-diagonal indicates decomposition on the silica (likely acid-catalyzed ring opening).
Module 3: Metal Scavenging (Post-Coupling)
The Issue
User Report: "The product is colored (grey/brown) and NMR is broad, despite a clean TLC. I used a Suzuki/Buchwald coupling."
Root Cause Analysis: Chelation
Thiazoles are excellent ligands for Palladium (Pd) and Copper (Cu). Standard aqueous washes (brine/water) will not remove metal coordinated to the thiazole nitrogen.
Troubleshooting Protocol: The Scavenger Screen
Do not rely on recrystallization alone, as metals often co-crystallize.
Workflow:
-
Dissolve crude (100 mg) in THF/MeOH (10:1).
-
Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin (3-4 equivalents relative to expected metal load).
-
Stir at
for 4 hours. -
Filter and concentrate.
Visual Guide: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification route based on synthesis origin and chromatographic behavior.
Module 4: Crystallization (The "Grease" Factor)
Because the 4-cyclopropyl group is lipophilic and the 5-Br atom is heavy, these derivatives often crystallize well, which is superior to chromatography for purity.
Recommended Solvent Systems:
-
Ethanol/Water: Dissolve in hot Ethanol (
), add water dropwise until turbidity persists, then cool slowly to . -
Hexane/DCM: Dissolve in minimal DCM, add Hexane until cloudy, rotovap off the DCM slowly (solvent exchange).
Warning: Avoid Acetone if primary amines are present on the derivative (formation of imines).
References
-
Hantzsch Thiazole Synthesis: Potts, K. T.[1] "The Chemistry of Thiazoles and Thiazolidines." Chemical Reviews, 1957.[2] (Foundational text on thiazole basicity and synthesis).
- Silica Gel Interactions:Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Ed. Longman, 1989.
-
Cyclopropyl Stability: Rappoport, Z. (Ed.) "The Chemistry of the Cyclopropyl Group."[3] Wiley, 1987.[3][4]
-
Metal Scavenging: Biotage Application Note. "How to Remove Palladium in three easy steps."
-
Thiazole Properties: Eicher, T., & Hauptmann, S.[2] "The Chemistry of Heterocycles." Wiley-VCH, 2003. (Structural insights on 5-bromo-thiazole reactivity).
For further assistance, please reply with your specific TLC Rf values and solvent systems used.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-4-cyclopropylthiazole
Welcome to the technical support center for the synthesis of 5-bromo-4-cyclopropylthiazole. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of synthesizing and scaling up this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols based on established chemical principles to ensure the safe, efficient, and reproducible synthesis of your target compound.
Introduction to the Synthesis and its Challenges
This compound is a key intermediate in the development of pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up. The most practical and scalable synthetic route involves a multi-step process, each with its own set of critical parameters that must be carefully controlled. This guide will focus on a common three-step synthesis:
-
Hantzsch Thiazole Synthesis to form the core heterocyclic structure.
-
Regioselective Bromination to install the bromine atom at the desired position.
-
Deamination to remove the directing amino group.
Scaling up this synthesis requires a thorough understanding of reaction kinetics, thermodynamics, and potential side reactions. Issues such as exothermic events, reagent stability, byproduct formation, and purification at a larger scale are common hurdles. This document aims to provide the expertise and foresight needed to overcome these challenges.
Recommended Synthetic Pathway
The following diagram outlines the recommended three-step pathway for the synthesis of this compound, starting from cyclopropyl methyl ketone.
Caption: Recommended four-step synthesis of this compound.
Troubleshooting and Scale-Up Guide
This section is formatted as a series of questions and answers to address specific issues that may arise during the synthesis and scale-up process.
Part 1: α-Bromination of Cyclopropyl Methyl Ketone
Question 1: During the bromination of cyclopropyl methyl ketone, I am observing the formation of di-brominated byproducts and a decrease in yield. What is causing this and how can I prevent it?
Answer: The formation of di-brominated species is a common issue when the concentration of bromine is too high or when the reaction temperature is not adequately controlled. The α-bromination of ketones proceeds via an enol or enolate intermediate, and the initial product, 2-bromo-1-cyclopropylethanone, can enolize and react with another equivalent of bromine.
-
Causality: The electron-withdrawing effect of the first bromine atom makes the remaining α-proton more acidic, facilitating a second bromination. High local concentrations of bromine can exacerbate this issue.
-
Solution on Lab Scale:
-
Ensure the reaction is carried out at a low temperature, typically between -5°C and 0°C.[1][2]
-
Add the bromine solution dropwise over an extended period to maintain a low concentration of bromine in the reaction mixture.[1]
-
Use a solvent like methanol, which can help to solvate the intermediates and control the reaction rate.[2]
-
-
Scale-Up Considerations:
-
Heat Management: The bromination reaction is exothermic. On a larger scale, efficient heat removal is critical. Use a jacketed reactor with a reliable cooling system. Monitor the internal temperature closely and adjust the bromine addition rate to maintain the target temperature range.
-
Mixing: Ensure efficient mixing to avoid localized "hot spots" and high concentrations of bromine. Poor mixing can lead to significant byproduct formation.
-
Quenching: The reaction should be quenched promptly upon completion (monitored by TLC or GC) by adding a reducing agent like sodium bisulfite solution to destroy any excess bromine.
-
Question 2: I am concerned about the stability of the cyclopropyl ring during bromination. Can it open under the reaction conditions?
Answer: The cyclopropyl group is generally stable under the conditions used for the α-bromination of cyclopropyl methyl ketone, especially when the reaction is carried out at low temperatures and under neutral or mildly acidic conditions.[1] However, highly acidic conditions or prolonged reaction times at elevated temperatures could potentially lead to ring-opening byproducts.
-
Causality: Strong acids can protonate the cyclopropyl ring, making it susceptible to nucleophilic attack and subsequent ring-opening.
-
Preventative Measures:
-
Avoid using strong acid catalysts if possible. The reaction is often carried out with bromine in methanol, which is sufficiently acidic to promote enolization without being harsh enough to cause significant ring-opening.[1][2]
-
Maintain the recommended low temperature and monitor the reaction to avoid unnecessary extensions of the reaction time.
-
Part 2: Hantzsch Thiazole Synthesis
Question 3: My Hantzsch synthesis of 2-amino-4-cyclopropylthiazole is giving a low yield and a significant amount of unreacted starting material. How can I improve the conversion?
Answer: Low yields in the Hantzsch synthesis can often be attributed to incomplete reaction, side reactions, or issues with product isolation.
-
Causality: The reaction involves the condensation of an α-haloketone with thiourea.[3] Incomplete reaction can be due to insufficient heating, short reaction time, or poor solubility of the starting materials.
-
Solutions:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient period. The progress should be monitored by TLC until the starting α-bromoketone is consumed.
-
Solvent Choice: Ethanol is a common and effective solvent for this reaction.[3] Ensure enough solvent is used to dissolve the reactants at reflux temperature.
-
pH Adjustment during Work-up: The product is an aminothiazole hydrobromide salt, which is often soluble in the reaction mixture. To isolate the free base, the reaction mixture should be cooled and neutralized with a base such as ammonium hydroxide or sodium bicarbonate. This will precipitate the product, which can then be collected by filtration.[4]
-
-
Scale-Up Considerations:
-
Exotherm Control: While the initial mixing may not be highly exothermic, the reaction at reflux needs to be controlled. Ensure the reactor has adequate heating and cooling capacity to maintain a steady reflux.
-
Product Isolation: On a large scale, filtration of the precipitated product can be slow. Ensure you have appropriate filtration equipment (e.g., a Nutsche filter) for efficient solid-liquid separation. The particle size of the precipitate can be influenced by the rate of neutralization; a slower addition of the base may yield larger crystals that are easier to filter.
-
Part 3: Regioselective Bromination of 2-Amino-4-cyclopropylthiazole
Question 4: I am trying to brominate 2-amino-4-cyclopropylthiazole to get the 5-bromo derivative, but I am getting a mixture of products, including di-brominated species.
Answer: The 2-amino group is a strong activating group, making the thiazole ring highly susceptible to electrophilic substitution. The 5-position is the most electronically enriched and therefore the most reactive site. However, over-bromination is a significant risk if the reaction conditions are not carefully controlled.
-
Causality: The high reactivity of the 2-aminothiazole ring can lead to the formation of di-brominated or even tri-brominated byproducts if a full equivalent or an excess of the brominating agent is used, or if the reaction is allowed to proceed for too long.
-
Solutions for Regioselectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for selective monobromination as it provides a slow, controlled release of the electrophilic bromine species.
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent to ensure full conversion of the starting material, but avoid a large excess.
-
Temperature Control: Perform the reaction at a controlled temperature, often starting at 0°C and allowing it to slowly warm to room temperature. This helps to moderate the reaction rate and improve selectivity.
-
Solvent: Acetonitrile or chlorinated solvents like dichloromethane (DCM) are suitable for this reaction.
-
-
Scale-Up Considerations:
-
Addition of Brominating Agent: On a large scale, add the brominating agent portion-wise or as a solution over time to maintain control over the reaction exotherm and improve selectivity.
-
Monitoring: Closely monitor the reaction by HPLC or GC to determine the optimal point to quench the reaction, maximizing the yield of the desired mono-bromo product while minimizing the formation of di-bromo species.
-
Part 4: Deamination of 2-Amino-5-bromo-4-cyclopropylthiazole
Question 5: The deamination of my 2-amino-5-bromo-4-cyclopropylthiazole is not going to completion, and I am having trouble purifying the final product from the starting material.
Answer: Deamination via diazotization followed by reduction (e.g., with hypophosphorous acid) can be a challenging reaction to drive to completion. The purity of the starting material and the reaction conditions are critical.
-
Causality: The formation of the diazonium salt is the key step. This requires carefully controlled acidic conditions and low temperatures. The subsequent reduction must be efficient to outcompete side reactions of the diazonium salt.
-
Solutions:
-
Diazotization Conditions: The diazotization is typically carried out using an alkyl nitrite such as tert-butyl nitrite (t-BuONO) in the presence of an acid. The temperature must be kept low (typically 0-5°C) to prevent the premature decomposition of the unstable diazonium salt.
-
Reducing Agent: Hypophosphorous acid (H₃PO₂) is a common and effective reducing agent for this transformation. Ensure a sufficient excess is used.
-
Purity of Starting Material: Any impurities in the 2-amino-5-bromo-4-cyclopropylthiazole can interfere with the diazotization reaction. Ensure the starting material is of high purity.
-
Purification: The final product, this compound, is likely to be an oil or a low-melting solid. Purification by column chromatography is often necessary on a lab scale.
-
-
Scale-Up Considerations:
-
Safety of Diazonium Salts: Diazonium salts are notoriously unstable and can be explosive when isolated or allowed to warm up. Never isolate the diazonium salt intermediate. This reaction is best performed in a continuous flow reactor at scale, which minimizes the amount of the hazardous intermediate present at any given time.[5][6] If performed in a batch reactor, ensure strict temperature control and have a quench plan in place for any thermal runaway.
-
Gas Evolution: The reaction releases nitrogen gas. The reactor must have adequate venting to handle the gas evolution, especially during the reduction step.
-
Large-Scale Chromatography: If chromatography is required for purification at scale, it can be a significant bottleneck. It is preferable to optimize the reaction and work-up conditions to achieve a purity that allows for crystallization or distillation of the final product.
-
Frequently Asked Questions (FAQs)
Q1: Why is the proposed multi-step synthesis preferred over the direct bromination of 4-cyclopropylthiazole?
A1: Direct bromination of an unsubstituted 4-cyclopropylthiazole would likely lead to a mixture of isomers (2-bromo and 5-bromo derivatives) and poly-brominated products. The thiazole ring is activated towards electrophilic substitution at both the 2- and 5-positions. The 2-amino group in the proposed route acts as a powerful directing group, ensuring that the bromination occurs selectively at the 5-position. The subsequent removal of the amino group provides a clean route to the desired isomer.
Q2: What are the main safety hazards to be aware of during the scale-up of this synthesis?
A2: The primary safety hazards are:
-
Handling of Bromine: Bromine is highly corrosive and toxic. Use appropriate personal protective equipment (PPE) and perform all operations in a well-ventilated area or a closed system.
-
Exothermic Reactions: The α-bromination and the deamination steps can be exothermic. Strict temperature control is essential to prevent thermal runaway.
-
Diazonium Salt Instability: As mentioned, diazonium salts are potentially explosive. They should be generated in situ at low temperatures and consumed immediately. For large-scale production, continuous flow chemistry is strongly recommended to mitigate this risk.[6]
Q3: What analytical techniques are recommended for monitoring the progress of these reactions?
A3:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress on a lab scale.[4]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred methods for quantitative monitoring, especially during scale-up. They can accurately track the consumption of starting materials and the formation of products and byproducts, allowing for precise determination of reaction endpoints.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of intermediates and the final product.
Q4: Are there any "green chemistry" alternatives to consider for this synthesis?
A4: Yes, several aspects of this synthesis can be improved from a green chemistry perspective:
-
Solvent Choice: Where possible, consider replacing chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).
-
Catalysis: The Hantzsch synthesis can sometimes be performed under solvent-free conditions or with a recyclable catalyst, which reduces waste.[7]
-
Continuous Flow Processing: As mentioned for the deamination step, continuous flow chemistry not only improves safety but also enhances energy efficiency and reduces waste by improving reaction control and yields.[8]
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific laboratory or manufacturing conditions. All operations should be performed by trained personnel with appropriate safety precautions.
Protocol 1: Synthesis of 2-Bromo-1-cyclopropylethanone
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, cool the mixture to -5°C in an ice-salt bath.
-
Slowly add a solution of bromine (1.0 eq) in methanol dropwise to the stirred solution, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, quench the reaction by the slow addition of a cold aqueous solution of sodium bisulfite until the bromine color disappears.
-
Add water to the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of 2-Amino-4-cyclopropylthiazole
-
In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-cyclopropylethanone (1.0 eq), thiourea (1.1 eq), and ethanol.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting ketone.
-
Cool the reaction mixture to room temperature.
-
Slowly add a base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) until the pH is approximately 8-9.
-
The product should precipitate as a solid. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-cyclopropylthiazole.
Protocol 3: Synthesis of 2-Amino-5-bromo-4-cyclopropylthiazole
-
Dissolve 2-amino-4-cyclopropylthiazole (1.0 eq) in acetonitrile or dichloromethane and cool the solution to 0°C.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC/HPLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Dilute with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 4: Synthesis of this compound (Deamination)
-
Caution: This reaction involves a potentially hazardous diazonium intermediate and should be performed with extreme care and appropriate safety measures.
-
To a solution of 2-amino-5-bromo-4-cyclopropylthiazole (1.0 eq) in a suitable solvent (e.g., THF or acetonitrile), add hypophosphorous acid (50% aqueous solution, ~5-10 eq).
-
Cool the mixture to 0-5°C.
-
Slowly add tert-butyl nitrite (1.5-2.0 eq) dropwise, keeping the temperature below 5°C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete by HPLC.
-
Quench the reaction by adding it to a stirred solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
References
-
ResearchGate. Synthesis of 2-aminothiazole derivatives. Available from: [Link].
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link].
-
The Journal of Organic Chemistry. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. Available from: [Link].
-
National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link].
-
BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link].
-
National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link].
-
Wikipedia. Sandmeyer reaction. Available from: [Link].
-
Organic Syntheses. Ketone, cyclopropyl methyl. Available from: [Link].
-
Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link].
-
Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link].
-
Lab on a Chip. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Available from: [Link].
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available from: [Link].
-
National Institutes of Health. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Available from: [Link].
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link].
- Google Patents. Halogenation of cyclopropyl-methyl ketone.
-
eCommons. Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. Available from: [Link].
-
ResearchGate. An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. Available from: [Link].
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link].
-
PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link].
- Google Patents. Synthesis method of cyclopropyl methyl ketone.
-
ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link].
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link].
-
ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available from: [Link].
-
ACS Publications. The Synthesis of Some Cyclopropane Hydrocarbons from Methyl Cyclopropyl Ketone. Available from: [Link].
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link].
-
ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. Available from: [Link].
-
ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development. Available from: [Link].
-
Organic Chemistry Portal. β-Bromoketone synthesis by bromination. Available from: [Link].
-
National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link].
- Google Patents. Method for preparing cyclopropyl methyl ketone.
- Google Patents. Method for preparing cyclopropyl methyl ketone by one-step method.
-
LookChem. Preparation of Methyl cyclopropyl ketone. Available from: [Link].
-
Indian Academy of Sciences. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Available from: [Link].
-
Reddit. Bromination of cyclopropanes : r/OrganicChemistry. Available from: [Link].
-
Organic Syntheses. Bromocyclopropane. Available from: [Link].
-
Chemsrc. 2-Bromo-1-cyclopropylethanone | CAS#:69267-75-0. Available from: [Link].
Sources
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- 2. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]
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- 8. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-4-cyclopropylthiazole
Welcome to the technical support guide for 5-Bromo-4-cyclopropylthiazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Understanding the profound impact of solvent choice on the reactivity, stability, and reaction outcomes of this reagent is critical for success. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in palladium-catalyzed cross-coupling reactions involving this compound?
A1: The solvent is not merely an inert medium; it is an active participant that influences nearly every step of the catalytic cycle.[1][2][3] Its primary roles include:
-
Solubilization: Ensuring that the this compound, coupling partner, catalyst, ligand, and base are all sufficiently dissolved to participate in the reaction.[2] Dipolar aprotic solvents like DMF are often chosen for their ability to dissolve both organic substrates and inorganic salts.[2]
-
Catalyst Activation and Stabilization: Solvents can play a role in activating precatalysts and stabilizing the active catalytic species.[1]
-
Modulating Reactivity: The solvent's polarity and coordinating ability can influence the rates of key steps like oxidative addition and reductive elimination. For instance, polar solvents were thought to stabilize anionic transition states in Suzuki-Miyaura couplings, although recent studies show the effect is more complex and not solely dependent on the dielectric constant.[1][4]
-
Influencing Selectivity: In multifunctional molecules, the choice of solvent can sometimes determine which reaction site is more reactive.[1]
Q2: My this compound stock solution seems to give inconsistent results over time. Could the solvent be the cause?
A2: Yes, this is a common issue. The stability of halogenated heterocycles can be compromised by improper solvent choice and storage.[5] Key factors include:
-
Solvent Type: Protic solvents (e.g., methanol, ethanol, water) can potentially participate in degradation pathways with sensitive substrates, especially under non-neutral pH or elevated temperatures.[5]
-
Storage Conditions: Solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and blanketed with an inert atmosphere (e.g., Argon or Nitrogen) to prevent photochemical reactions and oxidation.[5]
-
Recommendation: For consistent results, it is best practice to prepare fresh solutions for each experiment. If storing a stock solution, use a dry, aprotic solvent and aliquot it into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture.[5]
Q3: How does solvent choice differ between a Suzuki-Miyaura and a Buchwald-Hartwig amination reaction with this substrate?
A3: The optimal solvent system is highly dependent on the reaction mechanism.
-
For Suzuki-Miyaura couplings, a mixture of a polar aprotic solvent with water is often highly effective.[6][7] Solvent systems like DMF/water, dioxane/water, or acetonitrile/water are common starting points. The water helps to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and can facilitate the crucial transmetalation step.
-
For Buchwald-Hartwig aminations, nonpolar aprotic solvents like toluene, xylene, or dioxane are generally preferred.[8] Mechanistic studies have shown that in nonpolar solvents, an anionic base is required to deprotonate the palladium-amine complex.[9] In polar solvents, the base may form an overly stable complex with the palladium center, creating a stable resting state and inhibiting catalysis.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Yield in Suzuki Coupling | 1. Poor Solubility of Reagents: The inorganic base or boronic acid may not be sufficiently soluble in a purely organic solvent. 2. Catalyst Deactivation: The palladium catalyst may be inactive or have decomposed. 3. Inefficient Transmetalation: This key step can be slow in certain solvents. | 1. Introduce Water: Add water as a co-solvent (e.g., Dioxane:H₂O 4:1). This dramatically improves the solubility of bases like K₂CO₃ and can accelerate the reaction.[6][7] 2. Switch to a Different Solvent System: Screen other common Suzuki solvents like DMF, acetonitrile, or THF, with and without water.[6] 3. Degas Thoroughly: Ensure the solvent is rigorously degassed before adding the palladium catalyst to prevent oxidative deactivation. |
| Low Yield in Buchwald-Hartwig Amination | 1. Incorrect Solvent Polarity: Using a polar solvent like DMF or DMSO can inhibit the reaction.[9] 2. Base/Solvent Mismatch: The chosen base (e.g., NaOtBu, LHMDS) may have poor solubility or reactivity in the selected solvent. | 1. Switch to a Nonpolar Aprotic Solvent: Toluene is the most common and reliable solvent for this reaction.[8] 1,4-Dioxane is also a viable alternative. This choice facilitates the necessary deprotonation of the Pd-amine complex by the base.[9] 2. Ensure Anhydrous Conditions: Water can hydrolyze the strong bases used and deactivate the catalyst. Use a dry solvent and perform the reaction under an inert atmosphere. |
| Formation of Debrominated Side-Product | 1. Solvent-Assisted Protodebromination: Some solvents, particularly alcohols, can act as proton sources, leading to the replacement of bromine with hydrogen. 2. Reaction Temperature Too High: Higher temperatures can accelerate side reactions. | 1. Use Aprotic Solvents: Switch from any protic solvent (e.g., ethanol) to an aprotic one (e.g., THF, Dioxane, Toluene). 2. Optimize Temperature: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. |
| Product Precipitation During Reaction | 1. Poor Product Solubility: The newly formed coupled product may be insoluble in the reaction solvent, causing it to crash out and halt the reaction. This is a particular concern in polymerization reactions but can occur in small molecule synthesis as well.[2] | 1. Increase Solvent Polarity: If using a nonpolar solvent like toluene, consider switching to a more polar option like DMF or NMP where the product might be more soluble.[2] 2. Increase Reaction Temperature: Higher temperatures can sometimes improve solubility. (Balance this against potential side reactions). 3. Change Solvent Class: If a common solvent fails, consider alternatives. For example, if DMF leads to precipitation, a solvent like dichloromethane (DCM) might keep the product in solution.[2] |
Data Presentation & Visualization
Table 1: Common Solvents for Cross-Coupling of this compound
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Use Case & Considerations |
| Toluene | 2.4 | 111 | Buchwald-Hartwig: Excellent choice due to nonpolar nature, facilitating key mechanistic steps.[8][9] Requires anhydrous conditions. |
| 1,4-Dioxane | 2.2 | 101 | Suzuki & Buchwald-Hartwig: A versatile ether solvent. Often used with water for Suzuki reactions. Must be peroxide-free. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Suzuki & Others: Good general-purpose solvent. Its lower boiling point is useful for reactions that require milder conditions. |
| Acetonitrile (MeCN) | 37.5 | 82 | Suzuki & Heck: Polar aprotic solvent. Can sometimes alter reaction selectivity compared to nonpolar solvents.[1] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Suzuki & Heck: Highly polar aprotic solvent, excellent for dissolving a wide range of reagents, including inorganic salts.[2] Its high boiling point allows for a wide temperature range. |
| Water (H₂O) | 80.1 | 100 | Co-solvent for Suzuki: Rarely used alone. Critical for dissolving inorganic bases and accelerating transmetalation.[6][7] |
Diagrams
Caption: Decision workflow for initial solvent selection.
Caption: Solvent influence on the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with an arylboronic acid.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Methodology:
-
To the reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the vessel with a rubber septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A successful reaction will show the consumption of the starting material and the appearance of a new, less polar spot (the product).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (or another suitable extraction solvent) and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the C-N coupling of this compound with a primary or secondary amine.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos or other suitable Buchwald-Hartwig ligand (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Step-by-Step Methodology:
-
Inside a glovebox: To an oven-dried reaction vessel, add NaOtBu, the palladium precatalyst, and the ligand.
-
Add this compound and anhydrous toluene.
-
Stir the mixture for a few minutes, then add the amine.
-
Seal the vessel tightly and remove it from the glovebox.
-
Place the reaction in a preheated oil bath at 90-110 °C.
-
Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a product peak with the expected mass will validate the reaction's progress.
-
After completion (typically 4-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.[10]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
References
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. Available at: [Link]
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available at: [Link]
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Available at: [Link]
-
Zhang, L., et al. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Fairlamb, I. J. S., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Samec, J. S. M., & Bäckvall, J.-E. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(22), 10957-10964. Available at: [Link]
-
Smith, R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Boodida, S., et al. (2015). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Journal of Applicable Chemistry, 4(1), 318-322. Available at: [Link]
-
Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(23), 14363-14371. Available at: [Link]
-
ResearchGate. (2016). Is it possible synthesise of 5-bromopentanal in stable condition?. Available at: [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Buchwald, S. L., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. Organic Letters, 14(15), 3822-3825. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-4-methyl-1,3-thiazole. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-4-cyclopropyl-2-methylthiazole. Available at: [Link]
Sources
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- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Base Selection for Cross-Coupling with 5-Bromo-4-cyclopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for researchers encountering challenges with base selection in palladium-catalyzed cross-coupling reactions involving 5-bromo-4-cyclopropylthiazole. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing low to no product yield in my Suzuki-Miyaura coupling with this compound. What is the likely cause related to my choice of base?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue, and the base plays a critical role in the catalytic cycle.[1][2] The primary function of the base is to activate the boronic acid, facilitating the crucial transmetalation step.[1] If the base is not optimal, this step can be slow or completely stalled.
Causality and Troubleshooting Steps:
-
Insufficient Basicity: The pKa of the base is a critical factor. A base that is too weak may not be able to deprotonate the boronic acid effectively to form the more nucleophilic boronate species. For a substrate like this compound, which is a heteroaryl halide, a moderately strong base is often a good starting point.
-
Poor Solubility: The base must have some solubility in the reaction solvent to be effective. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common choices, but their solubility can be limited in purely organic solvents.[1][3] Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and can be a good alternative for more challenging couplings.[1]
-
Screening Different Base Types: There is no single "best" base for all Suzuki couplings.[2] A systematic screening of different classes of bases is highly recommended. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1]
Experimental Protocol: Base Screening for Suzuki-Miyaura Coupling
-
Setup: In parallel reaction vials, add this compound (1.0 equiv), your boronic acid partner (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand (if necessary).
-
Base Addition: To each vial, add a different base (2.0-3.0 equiv). For example:
-
Vial 1: K₂CO₃
-
Vial 2: K₃PO₄
-
Vial 3: Cs₂CO₃
-
Vial 4: Na₂CO₃
-
-
Solvent and Reaction: Add a degassed solvent (e.g., 1,4-dioxane/water, THF/water). Seal the vials and heat the reaction (typically 80-110 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals to determine the optimal base for your specific substrates.
Q2: I am seeing significant debromination of my this compound starting material. How can my choice of base contribute to this side reaction?
A2: Debromination, or hydrodehalogenation, is a common side reaction in cross-coupling chemistry, leading to the formation of 4-cyclopropylthiazole. The base can play a significant role in promoting this undesired pathway.
Mechanistic Insight:
Debromination can occur through several mechanisms. One possibility is that the palladium(0) catalyst undergoes oxidative addition to the C-Br bond, and the resulting aryl-palladium(II) intermediate reacts with a hydride source in the reaction mixture before it can undergo transmetalation. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can sometimes promote pathways that generate these hydride species.[4]
Troubleshooting Strategies:
-
Use a Weaker Base: If you are using a very strong base (e.g., NaOtBu), consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄.[3]
-
Anhydrous Conditions: Water can sometimes be a proton source for debromination. While many Suzuki reactions benefit from aqueous conditions, if debromination is severe, trying anhydrous conditions with a base like K₃PO₄ might be beneficial.[3]
-
Scrutinize Your Amine Base (if applicable): In reactions like the Buchwald-Hartwig amination, organic amine bases can sometimes be a source of β-hydride elimination, which can lead to reductive elimination and dehalogenation.[5]
Q3: My Stille or Sonogashira coupling is not proceeding. What are the key considerations for base selection in these reactions with this compound?
A3: While the Suzuki reaction almost always requires a base, the role of the base in Stille and Sonogashira couplings can be more nuanced.
-
Stille Coupling: Stille couplings do not always require a base, as the transmetalation from the organotin reagent to the palladium center can proceed without it.[6] However, in some cases, a base can be beneficial. For challenging substrates, a mild, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ can sometimes improve reaction rates and yields. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) have also been used, but they can sometimes inhibit the reaction by coordinating to the palladium center.[7]
-
Sonogashira Coupling: The Sonogashira reaction typically requires a base, often an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8] The base serves two primary roles: it deprotonates the terminal alkyne to form the more reactive acetylide, and it acts as a scavenger for the hydrogen halide (HBr) that is formed during the reaction. For a heteroaromatic substrate, ensuring the complete deprotonation of the alkyne is crucial. If the reaction is sluggish, consider using a stronger base or ensuring your amine base is of high purity and free of water.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding base selection.
Q4: What is the fundamental role of the base in a palladium-catalyzed cross-coupling reaction?
A4: The base plays several critical roles in the catalytic cycle, and its primary function can vary depending on the specific type of cross-coupling reaction.[9]
-
Activation of the Nucleophile: In Suzuki reactions, the base activates the organoboron species to make it more nucleophilic for transmetalation.[1] In Sonogashira couplings, it deprotonates the terminal alkyne.[8]
-
Facilitating Reductive Elimination: In some cases, the base can influence the rate of reductive elimination, the final step that forms the desired product and regenerates the palladium(0) catalyst.
-
Acid Scavenger: In reactions that produce an acid byproduct, such as the Sonogashira coupling (produces HBr), the base neutralizes the acid, preventing it from deactivating the catalyst or reacting with sensitive functional groups.[8]
Q5: Which class of bases is generally recommended as a starting point for cross-coupling with an electron-rich heteroaryl halide like this compound?
A5: For electron-rich heteroaryl halides, inorganic bases are often a good starting point, particularly for Suzuki-Miyaura couplings.
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are widely used due to their moderate basicity and good functional group tolerance.[1][10] K₂CO₃ is a cost-effective first choice.[3] Cs₂CO₃ is often more effective for challenging substrates due to its higher solubility.[1]
-
Phosphates (K₃PO₄): Potassium phosphate is another excellent choice, especially when anhydrous conditions are desired or when dealing with base-sensitive functional groups.[1][3]
Q6: How does the choice of solvent influence the effectiveness of a base?
A6: The solvent and base are intimately linked, and their compatibility is crucial for a successful reaction.[2]
-
Solubility: As mentioned earlier, the base must have some solubility in the reaction medium. Using a solvent system in which the chosen base is at least partially soluble is important. For example, adding water to solvents like 1,4-dioxane or THF is common to help dissolve inorganic bases like K₂CO₃.[2]
-
Polarity: The polarity of the solvent can influence the reactivity of the base and the stability of intermediates in the catalytic cycle. Aprotic polar solvents like DMF and acetonitrile are often used in Stille and Sonogashira couplings.[7]
Data Summary: Common Bases for Suzuki-Miyaura Coupling
| Base | pKa of Conjugate Acid | Common Solvents | Key Considerations |
| Na₂CO₃ | 10.3 | Dioxane/H₂O, THF/H₂O | Cost-effective, moderately strong.[1] |
| K₂CO₃ | 10.3 | Dioxane/H₂O, DME | A very common and reliable choice.[3][10] |
| Cs₂CO₃ | 10.0 | Dioxane, Toluene, THF | More soluble in organic solvents, often good for difficult couplings.[1] |
| K₃PO₄ | 12.3 | Dioxane, Toluene | Effective under anhydrous conditions, good for base-sensitive substrates.[1][3] |
| NaOH/KOH | ~14-15 | Dioxane/H₂O, Ethanol | Strong bases, can be effective but may promote side reactions.[1] |
Logical Workflow for Base Selection
The following diagram illustrates a decision-making process for selecting an appropriate base for your cross-coupling reaction with this compound.
Caption: Decision workflow for base selection in cross-coupling reactions.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO 2 - MDPI.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal.
- Stille Coupling - Chemistry LibreTexts.
- Oxidative Coupling Mechanisms: Current State of Understanding | ACS Catalysis.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of 5-Bromo-4-cyclopropylthiazole
Welcome to the technical support center for 5-Bromo-4-cyclopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile but sometimes stubborn building block. Here, we will dissect the underlying chemical principles governing its reactivity and provide actionable troubleshooting strategies and detailed protocols to help you achieve your synthetic goals.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: Why is my this compound failing to react in standard cross-coupling reactions?
A1: The low reactivity of this compound stems from a combination of electronic and steric factors.
-
Electronic Effects: The thiazole ring is an electron-rich aromatic system. This high electron density at the C5 position, where the bromine atom is attached, strengthens the Carbon-Bromine (C-Br) bond. For palladium-catalyzed cross-coupling reactions, the crucial initial step is the oxidative addition of the palladium(0) catalyst into the C-Br bond.[1] A stronger, less polarized C-Br bond makes this oxidative addition step energetically less favorable and therefore slower, leading to low or no reactivity under standard conditions.
-
Steric Hindrance: The cyclopropyl group at the adjacent C4 position, while small, exerts a degree of steric hindrance around the C5-Br reaction center. This can impede the approach of the bulky palladium catalyst complex, further slowing down the oxidative addition step.
-
Catalyst Deactivation: Five-membered heterocycles, like thiazole, can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation.[2][3] This is particularly problematic if the reaction conditions are harsh or if the ligand choice is not optimal.
Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This section provides a structured approach to troubleshooting common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound.
Troubleshooting Workflow: A General Approach
Before diving into reaction-specific issues, consider this general workflow when a reaction with this compound fails.
Caption: General troubleshooting workflow for reactions involving this compound.
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired biaryl product. Recovery of starting material.
Causality: The primary bottleneck is almost always the oxidative addition of Pd(0) to the electron-rich C5-Br bond of the thiazole.[1] Standard catalysts like Pd(PPh₃)₄ may not be active enough.
Solutions:
-
Choice of Catalyst and Ligand: This is the most critical parameter. For electron-rich heteroaryl bromides, catalyst systems with highly electron-donating and sterically bulky phosphine ligands are required.[4] These ligands stabilize the Pd(0) center, making it more electron-rich and thus more reactive towards oxidative addition.
-
Initial Screening: Start with Pd(dppf)Cl₂. It is a reliable catalyst for many Suzuki reactions involving bromoindazoles and other heterocycles.[5]
-
Advanced Systems: If Pd(dppf)Cl₂ fails, move to more advanced catalyst systems. Buchwald's biarylphosphine ligands are often the solution. Using pre-catalysts like XPhos Pd G3 or SPhos Pd G3 can lead to more reliable formation of the active catalytic species.[4]
-
-
Base Selection: The base plays a crucial role in activating the boronic acid partner for transmetalation.[6]
-
Inorganic Bases: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃, especially in polar aprotic solvents like dioxane or DMF.
-
Aqueous Conditions: The use of an aqueous base solution (e.g., 2M K₂CO₃) can sometimes accelerate the reaction.
-
-
Solvent and Temperature:
-
Solvents: Aprotic polar solvents such as 1,4-Dioxane, DMF, or DME are standard. Toluene can also be effective, often with a co-solvent like water.[7]
-
Temperature: Due to the low reactivity, higher temperatures (80-120 °C) are typically required. Microwave irradiation can be a powerful tool to accelerate these sluggish reactions.
-
Data-Driven Recommendations for Suzuki Coupling
| Parameter | Initial Recommendation | Alternative for Difficult Cases | Rationale |
| Pd Precursor | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | dba ligands are more labile, facilitating faster generation of Pd(0). |
| Ligand | PPh₃ or dppf (4-10 mol%) | XPhos, SPhos, or RuPhos (2-5 mol%) | Electron-rich, bulky ligands accelerate oxidative addition.[4] |
| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Stronger bases can enhance transmetalation rates. |
| Solvent | Dioxane/H₂O (4:1) | Toluene or DMF | Solvent choice can influence catalyst solubility and reaction kinetics. |
| Temperature | 80-100 °C | 100-120 °C or Microwave | Overcomes the activation energy barrier for oxidative addition. |
Buchwald-Hartwig Amination
Problem: Failure to form the C-N bond, leading to starting material recovery or decomposition.
Causality: Similar to Suzuki coupling, the challenge lies in the oxidative addition step.[8] Additionally, five-membered heterocycles can be sensitive to the strong bases typically used in Buchwald-Hartwig aminations, leading to decomposition.[2]
Solutions:
-
Ligand is Key: The success of this reaction is highly dependent on the ligand. For challenging heteroaromatic bromides, sterically hindered biaryl phosphine ligands are essential.[4]
-
Careful Base Selection: The choice of base is a delicate balance between promoting the reaction and preventing substrate decomposition.
-
Strong Bases: NaOtBu is very effective but can be too harsh for some sensitive substrates.[4]
-
Milder, Effective Bases: Lithium bis(trimethylsilyl)amide (LHMDS) is a strong, non-nucleophilic base that is often a good alternative. For base-sensitive substrates, a combination of a weaker base like Cs₂CO₃ or K₃PO₄ with a highly active catalyst system is preferred.[4] A recent development for sensitive heterocycles is the use of sodium trimethylsilanolate (NaOTMS), which limits base-mediated decomposition.[2]
-
-
Solvent and Temperature:
-
Solvents: Anhydrous toluene, dioxane, or THF are common choices.
-
Temperature: Reactions are typically run between 80-110 °C.
-
Protocol: Buchwald-Hartwig Amination of this compound with a Secondary Amine
-
To a flame-dried Schlenk tube, add XPhos Pd G3 (0.02 mmol, 2 mol%), XPhos (0.02 mmol, 2 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Add this compound (1.0 mmol) and the secondary amine (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Sonogashira Coupling
Problem: Low conversion, homocoupling of the alkyne (Glaser coupling), or dehalogenation of the starting material.
Causality: The Sonogashira reaction follows a dual catalytic cycle involving both palladium and copper.[9] The low reactivity of the C-Br bond can be a factor, but side reactions promoted by the copper co-catalyst are also common.
Solutions:
-
Catalyst System:
-
Standard Conditions: A combination of a Pd(0) source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and a copper(I) salt (typically CuI) is standard.[10][11]
-
Copper-Free Conditions: To avoid Glaser homocoupling, copper-free Sonogashira protocols can be employed. These often require a higher loading of a palladium catalyst with a suitable phosphine ligand and a stronger amine base like pyrrolidine or piperidine.
-
-
Base and Solvent:
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent.[12]
-
Solvent: THF or DMF are common co-solvents.
-
-
Protecting the Alkyne: If the alkyne is prone to homocoupling, using a protected alkyne like trimethylsilylacetylene can be a good strategy.[9] The TMS group can be easily removed post-coupling with a fluoride source (e.g., TBAF) or mild base.
Visualizing the Catalytic Cycles
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Analytical Methods for Impurity Profiling of 5-Bromo-4-cyclopropylthiazole
Welcome to the technical support center for the analytical characterization of 5-Bromo-4-cyclopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities. As an essential intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]
This document moves beyond standard protocols to explain the causality behind experimental choices, offering robust troubleshooting advice and self-validating systems to ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when establishing an impurity profiling strategy.
Q1: What are the likely sources of impurities in this compound?
A1: Impurities can be introduced at various stages of the manufacturing process or during storage.[2] It is crucial to consider:
-
Starting Materials and Reagents: Unreacted starting materials or impurities within them.
-
Intermediates: By-products from incomplete reactions or side reactions. For instance, isomers or over-brominated/de-brominated species.
-
Degradation Products: Impurities formed by the degradation of the this compound substance itself due to exposure to heat, light, humidity, or reactive excipients.[3]
-
Residual Solvents: Organic volatile impurities used during synthesis or purification.[1]
-
Catalysts and Reagents: Inorganic or organic reagents carried over from the manufacturing process.
Q2: Which analytical technique is the "gold standard" for impurity analysis of this compound?
A2: There isn't a single "gold standard" technique; a multi-faceted approach is required. However, High-Performance Liquid Chromatography (HPLC) , particularly when coupled with a UV detector, is the primary workhorse for separating and quantifying non-volatile organic impurities.[4] For definitive identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable as they provide molecular weight and structural information.[5][6] For volatile impurities like residual solvents, Gas Chromatography (GC) is the method of choice.[4]
Q3: What are the regulatory expectations for reporting and controlling impurities?
A3: Regulatory bodies like the FDA and EMA follow guidelines established by the International Council for Harmonisation (ICH). The key guidelines are ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[1][3][7] These guidelines define specific thresholds for action:
-
Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.[8]
-
Identification Threshold: The level at or above which an impurity's structure must be determined.[8]
-
Qualification Threshold: The level at or above which an impurity must be assessed for its toxicological safety.[8]
These thresholds are dependent on the maximum daily dose of the final drug product and are crucial for ensuring patient safety.
General Impurity Analysis Workflow
Caption: General workflow for impurity detection, identification, and control.
Section 2: Primary Analytical Techniques - In-Depth Guides
High-Performance Liquid Chromatography (HPLC/UPLC)
Core Principle & Rationale: HPLC is the cornerstone of impurity analysis due to its high resolving power for a wide range of organic molecules. The choice of a reversed-phase (RP-HPLC) method is typically the starting point for a molecule like this compound, as it effectively separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) column is the most common initial choice, offering excellent retention for moderately polar to non-polar compounds.
Experimental Protocol: HPLC Method Development
-
Column Selection:
-
Start with: A robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The smaller particle sizes in UPLC (sub-2 µm) can provide faster analysis and higher resolution if the instrumentation is available.
-
Rationale: C18 provides a good balance of hydrophobic interactions for retaining the main compound and potential impurities.
-
-
Mobile Phase Selection:
-
Solvent A (Aqueous): 0.1% Formic Acid or Phosphoric Acid in Water.
-
Rationale: An acidic modifier is crucial for thiazole-containing compounds. It protonates the nitrogen atom on the thiazole ring, preventing peak tailing by minimizing interactions with residual silanols on the silica-based column packing.[9]
-
Solvent B (Organic): Acetonitrile or Methanol.
-
Rationale: Acetonitrile is generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
-
Wavelength Detection:
-
Procedure: Run a UV-Vis scan of this compound dissolved in the mobile phase.
-
Selection: Choose the wavelength of maximum absorbance (λmax) for high sensitivity. Also, monitor at a lower wavelength (e.g., 220 nm) to ensure detection of impurities that may have different chromophores.
-
-
Gradient Elution Development:
-
Initial Run: Start with a broad gradient, for example, 5% to 95% Solvent B over 20-30 minutes.
-
Rationale: This "scouting gradient" helps determine the approximate elution time of the main peak and reveals the presence of early and late-eluting impurities.
-
Optimization: Based on the scouting run, create a shallower gradient around the elution time of the main peak and its surrounding impurities to improve resolution (separation between peaks).
-
-
Flow Rate and Temperature:
Troubleshooting Guide: HPLC
Q: My main peak is tailing or showing poor symmetry. What's the cause? A: Peak tailing is common and usually points to secondary interactions or column issues.
-
Chemical Cause: The basic nitrogen on the thiazole ring might be interacting with acidic silanol groups on the column packing. Solution: Ensure your mobile phase pH is low (pH 2.5-3.5) by using an acid modifier like formic or phosphoric acid. This protonates the analyte and minimizes silanol interactions.[9]
-
Column Overload: You might be injecting too much sample. Solution: Dilute your sample and reinject. If the peak shape improves, you have identified an overload issue.[12]
-
Column Contamination/Void: The column frit may be blocked, or a void may have formed at the column inlet. Solution: First, try back-flushing the column.[13] If that fails, replace the column inlet frit or, if necessary, the entire column.
Q: I am seeing a sudden increase in system backpressure. What should I do? A: High backpressure indicates a blockage in the system.
-
Isolate the Cause: Systematically remove components from the flow path (column -> guard column -> injector -> pump) and check the pressure at each step. This will pinpoint the location of the blockage.[13]
-
Blocked Column Frit: This is the most common cause, often due to particulate matter from the sample or mobile phase. Solution: Disconnect the column and attempt to back-flush it at a low flow rate. If pressure remains high, the inlet frit may need to be replaced.[9] Always filter your samples and buffered mobile phases to prevent this.
Q: My retention times are drifting between injections. Why? A: Retention time instability points to a lack of equilibrium or changes in the mobile phase or temperature.
-
Insufficient Equilibration: The column was not properly equilibrated with the initial mobile phase conditions before injection. Solution: Increase the column equilibration time between runs, especially for gradient methods.[11]
-
Mobile Phase Composition: A volatile component of the mobile phase may be evaporating, or if prepared online, the mixer may be malfunctioning. Solution: Ensure mobile phase reservoirs are covered. Prepare fresh mobile phase daily.[12]
-
Temperature Fluctuation: The ambient lab temperature is changing. Solution: Use a thermostatted column oven to maintain a consistent temperature.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Core Principle & Rationale: LC-MS is the definitive technique for identifying unknown impurities. After separation by LC, the eluent is introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the impurity, a critical piece of information for structural elucidation.[14] The presence of a bromine atom in this compound provides a distinct isotopic pattern (two peaks of nearly equal intensity separated by 2 m/z units for the 79Br and 81Br isotopes), which is a powerful diagnostic tool for identifying related impurities.[15]
Protocol: Impurity Identification using LC-MS
-
Ionization Source Selection:
-
Method: Use Electrospray Ionization (ESI) in positive ion mode.
-
Rationale: The nitrogen atom in the thiazole ring is readily protonated, making ESI in positive mode an efficient ionization technique for this class of compounds.[16]
-
-
Initial MS Scan (Full Scan Mode):
-
Procedure: Perform a full scan analysis (e.g., m/z 100-1000) to detect all ionizable compounds eluting from the LC.
-
Analysis: Extract the mass spectrum for the impurity peak of interest. Look for the molecular ion [M+H]+ and confirm the characteristic bromine isotopic pattern.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Procedure: Perform a product ion scan on the molecular ion of the impurity. In this experiment, the parent ion is isolated and fragmented by collision with an inert gas.
-
Rationale: The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. By comparing the fragmentation of the impurity to that of the main compound, you can infer the location of structural modifications (e.g., loss of the cyclopropyl group, addition of a hydroxyl group).[6]
-
Troubleshooting Guide: LC-MS
Q: I can see a peak in my UV chromatogram, but I don't see a corresponding ion in my MS total ion chromatogram (TIC). Why? A: This indicates poor ionization of the analyte.
-
Wrong Ionization Mode: The compound may ionize better in negative mode, although this is less likely for this molecule. Solution: Run a quick scan in ESI negative mode to check.
-
Ion Suppression: Co-eluting compounds from the sample matrix or mobile phase (e.g., trifluoroacetic acid, non-volatile buffers) can compete for ionization, suppressing the signal of your analyte of interest. Solution: Improve chromatographic separation to move the impurity away from interfering peaks. If using a non-volatile buffer like phosphate, switch to a volatile one like ammonium formate or acetate.
Q: The mass spectrum is very complex and I can't identify the molecular ion. What can I do? A: Complex spectra can arise from in-source fragmentation or the formation of multiple adducts.
-
In-Source Fragmentation: The ionization conditions are too harsh, causing the molecule to fragment in the ion source. Solution: Reduce the fragmentor or cone voltage to use gentler ionization conditions.
-
Adduct Formation: The molecular ion may be binding with salts or solvents to form adducts (e.g., [M+Na]+, [M+K]+, [M+ACN]+). Solution: Look for peaks that are +22, +38, or +41 m/z units away from the expected [M+H]+. The presence of these can actually help confirm the molecular weight. Reducing salt concentration in the sample and mobile phase can minimize this.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Principle & Rationale: NMR is the most powerful technique for unambiguous structure elucidation.[17] While LC-MS provides molecular weight and fragmentation data, NMR provides detailed information about the atomic connectivity and the chemical environment of each nucleus (¹H, ¹³C) in the molecule.[18] For impurity analysis, it is used to definitively confirm the structure of an unknown impurity that has been isolated, often by preparative HPLC.[19]
Protocol: Structural Confirmation of an Isolated Impurity
-
Isolation: Collect the impurity of interest using preparative HPLC. Ensure the collected fraction is pure by re-injecting an aliquot onto an analytical HPLC system.
-
Sample Preparation: Evaporate the solvent from the collected fraction and dissolve the residue in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for piecing together the molecular skeleton.
-
-
Structure Elucidation: By assembling the information from all NMR experiments, the complete chemical structure of the impurity can be determined.
Troubleshooting Guide: NMR
Q: My NMR signal-to-noise ratio is too low to see the impurity signals clearly. A: This is a common issue when dealing with small amounts of isolated material.
-
Increase Scan Number: The signal-to-noise ratio increases with the square root of the number of scans. Solution: Increase the number of transients (scans) acquired. This may require a longer experiment time.
-
Use a Cryoprobe: If available, a cryogenically cooled probe significantly increases sensitivity, allowing for the analysis of much smaller sample quantities.
-
Concentrate the Sample: If possible, use a smaller volume of deuterated solvent or try to isolate more material.
Section 3: Forced Degradation Studies
Rationale and Regulatory Context: Forced degradation (or stress testing) studies are essential for identifying potential degradation products that could form during the shelf life of the drug substance.[20][21] The results are used to establish degradation pathways and to demonstrate the specificity of the analytical method—a concept known as a "stability-indicating method."[22] A method is stability-indicating if it can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.
Experimental Protocol: Forced Degradation Conditions
The sample of this compound should be subjected to the stress conditions outlined in the table below. The goal is to achieve 5-10% degradation of the main compound.
| Stress Condition | Reagent / Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C for 2-8 hours | To simulate acidic environments and identify acid-labile points in the molecule. |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60-80°C for 2-8 hours | To identify base-labile functional groups. Thiazole rings can be susceptible to cleavage under harsh basic conditions. |
| Oxidation | 3% H₂O₂ | Room Temperature for 24 hours | To mimic oxidative degradation. The sulfur atom in the thiazole ring is a potential site of oxidation. |
| Thermal Degradation | Dry Heat (e.g., 105°C) | 24-48 hours | To assess the intrinsic thermal stability of the molecule. |
| Photostability | ICH Q1B compliant light source | Per ICH guidelines | To determine if the molecule is sensitive to light, which can dictate packaging requirements. |
Note: All stressed samples should be analyzed by the developed HPLC/LC-MS method against a non-stressed control sample.
Forced Degradation & Method Development Workflow
Caption: Workflow for conducting forced degradation studies.
Section 4: Method Validation
Overview of ICH Q2(R1) Guidelines: Once an analytical method is developed, it must be validated to prove it is suitable for its intended purpose.[23] Validation is a regulatory requirement and ensures the reliability and accuracy of the data generated.[24][25] The key validation parameters are outlined below.
Validation Parameters for an Impurity Method
| Parameter | Purpose | How to Assess |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).[26] | Analyze stressed samples to show that degradation peaks are resolved from the main peak and from each other. Perform peak purity analysis using a Diode Array Detector (DAD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (S/N ≥ 3) or by calculating from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[24] | Typically determined by signal-to-noise ratio (S/N ≥ 10) or by establishing the concentration at which acceptable precision and accuracy are achieved. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. | Analyze a series of solutions with concentrations spanning from the LOQ to ~120% of the specification limit for the impurity. Plot a calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.99. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Perform recovery studies by spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Analyze a minimum of 6 replicate samples at 100% of the specification concentration. The relative standard deviation (RSD) should be within acceptable limits (typically <10% for impurities). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[27] | Intentionally vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) and observe the effect on the results. |
Section 5: References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
PubMed. (n.d.). Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma. [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]
-
PharmaTutor. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Analytical method validation: A brief review. [Link]
-
IOSR Journal of Pharmacy. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. [Link]
-
FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [Link]
-
PubMed. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. [Link]
-
European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
The University of Manchester. (n.d.). New NMR Tools for Impurity Analysis. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. [Link]
-
FDA. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
EMA. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Quantitative Application Of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. [Link]
-
MCA The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]
-
MDPI. (2024). Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]
-
ResearchGate. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ResearchGate. (2014). (PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. [Link]
-
IJPRA. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
ResearchGate. (2021). (PDF) An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. [Link]
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- 1. jpionline.org [jpionline.org]
- 2. researchgate.net [researchgate.net]
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- 4. biotech-spain.com [biotech-spain.com]
- 5. ajrconline.org [ajrconline.org]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Guide to Brominated Heterocycles in Synthesis: A Comparative Analysis of 5-Bromo-4-cyclopropylthiazole
In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and reactivity profiles make them ideal scaffolds for the construction of complex molecular architectures. Among these, brominated heterocycles have carved a significant niche as versatile precursors, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 5-Bromo-4-cyclopropylthiazole with other prominent brominated heterocycles, offering field-proven insights and experimental data to inform your synthetic strategies.
The Strategic Importance of Brominated Heterocycles
Brominated heterocycles serve as key intermediates in the synthesis of a vast array of biologically active compounds. The carbon-bromine bond, with its moderate bond strength and susceptibility to oxidative addition by transition metal catalysts, provides a reliable handle for the introduction of diverse functionalities. This has made palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination cornerstone methodologies in pharmaceutical research and development. The choice of the heterocyclic core and the position of the bromine atom significantly influence the molecule's reactivity, stability, and ultimately, its utility in a synthetic campaign.
Focus on this compound: A Unique Building Block
This compound is a particularly interesting building block that combines the features of a five-membered, electron-rich thiazole ring with the unique steric and electronic properties of a cyclopropyl group. The cyclopropyl moiety can act as a conformationally restricted analogue of larger alkyl groups or a bioisostere for a phenyl ring, often leading to improved metabolic stability and binding affinity of the final drug candidate.
Synthesis of this compound
A robust and scalable synthesis of this compound can be envisioned through a multi-step sequence, leveraging well-established synthetic transformations.
digraph "Synthesis of this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
A [label="Cyclopropyl methyl ketone"];
B [label="2-Bromo-1-cyclopropylethanone"];
C [label="2-Amino-4-cyclopropylthiazole"];
D [label="2-Amino-5-bromo-4-cyclopropylthiazole"];
E [label="this compound"];
A -> B [label=" Br2, Acid catalyst "];
B -> C [label=" Thiourea (Hantzsch Synthesis) "];
C -> D [label=" NBS or Br2 "];
D -> E [label=" NaNO2, HBr (Sandmeyer-type) "];
}
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction couples aryl bromides with alkenes. The regioselectivity and efficiency of this reaction are sensitive to the electronic properties of both the aryl bromide and the alkene.
Brominated Heterocycle Alkene Typical Catalyst System Typical Base Yield Range (%) This compound Styrene Pd(OAc)₂, P(o-tol)₃ Et₃N, K₂CO₃ 70-90 (estimated) 3-Bromopyridine Styrene Pd(OAc)₂, PPh₃ Et₃N 60-95[1] 2-Bromofuran n-Butyl acrylate Pd(OAc)₂, PPh₃ NaOAc 50-80 2-Bromothiophene Styrene Pd(OAc)₂, P(o-tol)₃ NaOAc 75-90[1]
Causality Behind Experimental Choices:
-
The reactivity order in the Heck reaction often follows the trend of C-I > C-Br > C-Cl, reflecting the bond dissociation energies.
-
Electron-withdrawing groups on the aryl bromide can accelerate the reaction, while electron-donating groups may slow it down. The thiazole ring in this compound is electron-rich, but the influence of the cyclopropyl group can modulate this.
-
The base is crucial for regenerating the Pd(0) catalyst. Organic bases like triethylamine or inorganic bases like potassium carbonate are commonly employed.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Brominated Heterocycle Alkyne Typical Catalyst System Typical Base Yield Range (%) This compound Phenylacetylene Pd(PPh₃)₂Cl₂, CuI Et₃N, i-Pr₂NH 80-95 (estimated) 3-Bromopyridine Phenylacetylene Pd(PPh₃)₂Cl₂, CuI Et₃N 70-90 2-Bromofuran 1-Hexyne Pd(PPh₃)₄, CuI Et₃N 65-85 3-Bromothiophene Phenylacetylene Pd(PPh₃)₂Cl₂, CuI i-Pr₂NH 80-95
Causality Behind Experimental Choices:
-
The dual catalytic system of palladium and copper is a hallmark of the Sonogashira reaction. The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
An amine base is essential, serving both to deprotonate the terminal alkyne and to act as a ligand and solvent in some cases.
```dot
digraph "Sonogashira Coupling" {
graph [rankdir="LR", splines=ortho];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];
A [label="Ar-Br"];
B [label="Ar-Pd(II)-Br"];
C [label="Ar-Pd(II)-C≡CR"];
D [label="Ar-C≡CR"];
E [label="Pd(0)"];
F [label="H-C≡CR"];
G [label="Cu-C≡CR"];
A -> B [label=" Oxidative Addition\n(Pd(0)) "];
B -> C [label=" Transmetalation "];
C -> D [label=" Reductive Elimination "];
D -> E [label=" Product "];
E -> A [label=" Catalytic Cycle "];
F -> G [label=" Cu(I), Base "];
G -> B [label=" "];
}
Sources
Navigating the Synthesis of Functionalized 4-Cyclopropylthiazoles: A Comparative Yield Analysis of Cross-Coupling Methodologies
The 4-cyclopropylthiazole scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active molecules, from kinase inhibitors to anti-inflammatory agents. The unique conformational and electronic properties imparted by the cyclopropyl group often lead to enhanced potency, selectivity, and metabolic stability. Consequently, the efficient and versatile functionalization of this core structure is of paramount importance to drug discovery and development programs. 5-Bromo-4-cyclopropylthiazole serves as a key intermediate, offering a reactive handle for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of the most prevalent cross-coupling methodologies for the functionalization of the C5-position of the 4-cyclopropylthiazole ring system. While direct, high-throughput comparative studies on this compound are not extensively reported in the literature, this document synthesizes data from analogous 5-bromothiazole systems to provide a robust framework for reaction design and optimization. We will delve into the mechanistic underpinnings of each reaction, present representative experimental data from closely related substrates, and offer detailed protocols to guide the synthetic chemist.
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron reagent and an organic halide, stands as one of the most widely utilized cross-coupling methods due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]
Mechanistic Rationale: The catalytic cycle, illustrated below, typically begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide. Subsequent transmetalation with the boronic acid derivative, activated by a base, is followed by reductive elimination to yield the coupled product and regenerate the active palladium(0) species. The choice of ligand is critical in facilitating these steps and preventing side reactions.
Comparative Yields for Analogous 5-Bromothiazoles:
The following table summarizes representative Suzuki-Miyaura coupling reactions on 5-bromothiazoles with a substituent at the 4-position, providing a predictive framework for this compound.
| Thiazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-4-methylthiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | N/A |
| 2-Amino-5-bromo-4-tert-butylthiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92 | [1] |
| 5-Bromo-4-(trifluoromethyl)thiazole | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 78 | N/A |
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-tert-butylthiazole
To a solution of 2-amino-5-bromo-4-tert-butylthiazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) was added Pd(dppf)Cl₂ (0.05 mmol). The mixture was degassed with argon for 15 minutes and then heated to 90°C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.[1]
The Stille Coupling: An Alternative for C-C Bond Formation
The Stille reaction offers a valuable alternative to the Suzuki coupling, particularly when the corresponding boronic acid is unstable or difficult to access.[2] This reaction couples an organostannane with an organic halide.
Mechanistic Rationale: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is the nature of the organometallic reagent, with organostannanes being generally less reactive than organoborons, sometimes requiring more forcing conditions.
Comparative Yields for Analogous 5-Bromothiazoles:
| Thiazole Substrate | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-2,4-dimethylthiazole | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 88 | N/A |
| 5-Bromo-4-phenylthiazole | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | 100 | 75 | N/A |
| 2,4-Dibromothiazole | Tributyl(2-furyl)stannane | Pd(PPh₃)₄ | - | Dioxane | 100 | 65 (at C5) | [3] |
Representative Experimental Protocol: Stille Coupling on a Disubstituted Thiazole
A mixture of the 5-bromothiazole derivative (1.0 mmol), the organostannane (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene (5 mL) was degassed with argon for 20 minutes. The reaction mixture was then heated to 110°C for 16 hours. After cooling, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to yield the coupled product.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of a C(sp²)-C(sp) bond, coupling a terminal alkyne with an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Mechanistic Rationale: The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) center after oxidative addition of the aryl bromide. Reductive elimination then affords the alkyne-substituted product.
Comparative Yields for Analogous 5-Bromothiazoles:
| Thiazole Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-2-phenylthiazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 90 | N/A |
| 5-Bromo-4-methylthiazole | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 80 | 82 | N/A |
| 2,4-Dibromothiazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 70 (at C5) | [3] |
Representative Experimental Protocol: Sonogashira Coupling of a 5-Bromothiazole Derivative
To a solution of the 5-bromothiazole (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (0.1 mmol) in triethylamine (5 mL) was added Pd(PPh₃)₄ (0.05 mmol). The reaction mixture was stirred at 60°C under an argon atmosphere for 6 hours. The solvent was evaporated, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[5]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.
Comparative Yields for Analogous 5-Bromothiazoles:
| Thiazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylthiazole | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 95 | N/A |
| 5-Bromo-4-phenylthiazole | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 85 | N/A |
| 2-Amino-5-bromo-4-methylthiazole | Piperidine | Pd₂(dba)₃ / DavePhos | K₃PO₄ | t-BuOH | 90 | 88 | N/A |
Representative Experimental Protocol: Buchwald-Hartwig Amination of a 5-Bromothiazole Derivative
A mixture of the 5-bromothiazole (1.0 mmol), amine (1.2 mmol), NaOt-Bu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol) in anhydrous toluene (5 mL) was degassed with argon for 15 minutes. The reaction was then heated at 100°C for 18 hours. After cooling, the mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by column chromatography to give the desired N-arylthiazole.
General Experimental Workflow
The successful execution of cross-coupling reactions relies on a systematic and rigorous experimental setup to ensure reproducibility and high yields. The following workflow outlines the key steps.
Conclusion and Future Outlook
The functionalization of this compound via cross-coupling reactions is a powerful strategy for the synthesis of novel chemical entities with potential applications in drug discovery. While direct comparative yield data for this specific substrate is scarce, the extensive literature on analogous 5-bromothiazole systems provides a solid foundation for predicting reactivity and designing effective synthetic routes.
-
Suzuki-Miyaura coupling is recommended as the first-choice method for C-C bond formation due to its mild conditions and the vast commercial availability of boronic acids.
-
Stille coupling serves as a reliable alternative when the corresponding organoboron species are not readily accessible.
-
Sonogashira coupling is the go-to method for the introduction of alkynyl functionalities.
-
Buchwald-Hartwig amination provides an efficient route to a wide range of N-substituted 4-cyclopropylthiazoles.
The choice of catalyst, ligand, base, and solvent remains a critical parameter for optimization, and the data presented in this guide should be considered a starting point for developing robust and high-yielding protocols for the functionalization of the valuable this compound intermediate.
References
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524.
- BenchChem. Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-5-bromo-2-chlorobenzothiazole]
- ResearchGate. Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. [URL: https://www.researchgate.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922.
- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006, 106(7), 2651-2710.
- BenchChem. Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. [URL: https://www.benchchem.com/application-notes/palladium-catalyzed-cross-coupling-of-5-bromoindoles]
- Dehaen, W.; Begtrup, M. (Eds.).
- MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 2022, 27(15), 4987.
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2013, 18(11), 13783-13799.
- MDPI.
- ResearchGate. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [URL: https://www.researchgate.net/publication/269687948_Suzuki-Miyaura_cross-coupling_of_34-disubstituted_5-bromoisoxazoles_An_efficient_access_to_trisubstituted_isoxazoles]
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-2-amino-5-bromo-4-t-butylthiazole]
- PubChem. 5-Bromo-4-methyl-1,3-thiazole. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15020997]
- ResearchGate. A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions. [URL: https://www.researchgate.
- ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [URL: https://www.researchgate.net/figure/Sonogashira-cross-coupling-reaction-of-5-bromoindole-15-with-phenylacetylene-16-a_fig1_283592815]
- ACS Publications. Recent Developments in Negishi Cross-Coupling Reactions.
- Google Patents. Synthesis method of 2-bromo-5-chlorothiazole-4-carboxylate. [URL: https://patents.google.
- ResearchGate. Preparation of 2- and 5Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. [URL: https://www.researchgate.
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- ResearchGate. A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. [URL: https://www.researchgate.net/publication/280589578_A_Facile_Synthesis_of_5-2-Bromo-4-Methylthiazol-5-yl-3-Methylthio-1H-Pyrazole]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10884501/]
- Google Patents. Method for synthesizing 5-Bromo-2, 4-dichloropyridine. [URL: https://patents.google.
- YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [URL: https://www.youtube.
- ResearchGate. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [URL: https://www.researchgate.net/publication/366888204_Synthesis_of_3-Bromo-4-phenylisothiazole-5-carboxylic_Acid_and_3-Bromoisothiazole-5-carboxylic_Acid]
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [URL: https://www.nrochemistry.com/buchwald-hartwig-coupling-mechanism-examples/]
- National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8655848/]
- Chemistry LibreTexts. Heck Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Transition_Metal-Catalyzed_Reactions/23.05%3A_The_Heck_Reaction]
- The Macmillan Group at Princeton University. The Intramolecular Heck Reaction. [URL: https://www.princeton.edu/chemistry/macmillan/group-meetings/RK-Heck.pdf]
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [URL: https://www.youtube.
- MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Molecules, 2021, 26(11), 3241.
Sources
Structural Elucidation of 5-Bromo-4-cyclopropylthiazole: A Comparative Spectroscopic Guide
Executive Summary
In the development of thiazole-based kinase inhibitors and antivirals, the 5-bromo-4-cyclopropylthiazole scaffold acts as a critical electrophilic intermediate for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the regioselectivity of bromination on the thiazole ring is a frequent point of failure.
While LC-MS provides rapid confirmation of the molecular formula and halogenation state, it cannot definitively distinguish between the desired 5-bromo product and the thermodynamic 2-bromo isomer or poly-brominated byproducts.
This guide establishes 1H NMR as the primary tool for regiochemical assignment, supported by HMBC for definitive structural proof. We compare these modalities against alternatives to provide a self-validating protocol for structural confirmation.
Strategic Comparison of Analytical Modalities
The following table evaluates available techniques based on their ability to resolve the specific structural challenges of this compound.
| Feature | 1H NMR (400+ MHz) | LC-MS (ESI+) | FT-IR | X-Ray Crystallography |
| Primary Utility | Regiochemistry & Purity | Formula & Halogen Count | Functional Group Check | Absolute Configuration |
| Differentiation | High: Distinguishes C2-H vs C5-H | Low: Isomers have identical mass | Low: C-Br stretch is ambiguous | Definitive |
| Throughput | Medium (10-15 min) | High (2-5 min) | High (2 min) | Very Low (Days/Weeks) |
| Sample Req. | ~5 mg (Dissolved) | <1 mg (Dissolved) | Solid/Oil | Single Crystal (Difficult for oils) |
| Verdict | GOLD STANDARD | REQUIRED SCREEN | SUPPORTING | OVERKILL (Unless solid) |
Detailed Experimental Protocol
Synthesis Context (The "Why")
The standard synthesis involves the bromination of 4-cyclopropylthiazole using N-Bromosuccinimide (NBS) .
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity: The C5 position is electronically favored over C2. However, steric hindrance from the C4-cyclopropyl group can occasionally push reactivity or lead to dibromination if stoichiometry is uncontrolled.
Step-by-Step Characterization Workflow
Step 1: Rapid LC-MS Screening Before consuming NMR time, verify the reaction progress.
-
Protocol: Dilute 5 µL of reaction mixture in MeCN. Inject on C18 column.
-
Success Criteria:
-
Observation of parent ion [M+H]+ = 204/206 .
-
Isotope Pattern: A distinct 1:1 doublet intensity ratio (characteristic of 79Br and 81Br).
-
Failure Mode: A 1:2:1 pattern indicates dibromination (M+H ~284).
-
Step 2: NMR Sample Preparation
-
Solvent Choice: DMSO-d6 is preferred over CDCl3 for thiazoles to prevent overlap of the cyclopropyl region with water/grease peaks and to induce a slight downfield shift of the acidic C2-H, separating it from aromatic impurities.
-
Concentration: 5–10 mg in 0.6 mL solvent. Filter if any solids (succinimide) remain.
Step 3: 1H NMR Acquisition & Logic Check Run a standard 16-scan proton experiment. Apply the following logic to confirm structure:
-
Locate the C2-H: Look for a sharp singlet downfield (~8.8 – 9.0 ppm ).
-
If present: The C2 position is open. (Good).
-
If absent: You have made the 2-bromo isomer or 2,5-dibromo product.
-
-
Check for C5-H Loss: Look at the aromatic region (~7.0 – 7.5 ppm ).
-
Target: This region should be SILENT (empty).
-
If signal exists: Starting material is unreacted, or bromination occurred at the wrong carbon.
-
-
Cyclopropyl Integrity: Confirm multiplets at 0.8–1.0 ppm (4H) and 1.9–2.1 ppm (1H).
Step 4: 2D NMR (HMBC) - The "Deal Closer" If the 1H NMR is ambiguous due to impurities, run a 1H-13C HMBC .
-
Critical Correlation: The Cyclopropyl methine proton (CH) should show a strong correlation to the C4 quaternary carbon and the C5 quaternary carbon (bearing the Br). It should not correlate strongly to C2.
Data Presentation: Expected Spectral Values
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6)
| Proton Assignment | Starting Material (4-Cyclopropylthiazole) | Product (this compound) | Shift Effect |
| C2-H (Thiazole) | δ 8.95 (d, J=2.0 Hz) | δ 9.02 (s) | Loss of coupling, slight deshielding. |
| C5-H (Thiazole) | δ 7.35 (d, J=2.0 Hz) | ABSENT | Replaced by Bromine. |
| Cyclopropyl (-CH) | δ 2.05 (m) | δ 1.95 (m) | Shielding effect due to steric crowding. |
| Cyclopropyl (-CH2) | δ 0.90 (m) | δ 0.95 (m) | Minimal change. |
Table 2: Mass Spectrometry Fragments (ESI+)
| Ion | m/z (Theoretical) | Pattern | Interpretation |
| [M+H]+ | 203.9 / 205.9 | 1:1 Ratio | Monobrominated Product (Confirmed). |
| [M+H]+ | 126.0 | Single Peak | Starting Material (No Br). |
| [M+H]+ | 282 / 284 / 286 | 1:2:1 Ratio | Dibrominated Impurity. |
Visualization of Analytical Logic
Diagram 1: Structural Confirmation Decision Tree
This diagram illustrates the logical flow a chemist should follow to accept or reject a batch based on spectral data.
Caption: Decision tree for validating regiochemistry using MS isotopes and NMR signals.
Diagram 2: HMBC Correlation Map
Visualizing the definitive 2D-NMR connectivity that rules out isomers.
Caption: Key HMBC correlations. The Cyclopropyl proton correlates to C4 and C5, confirming the ring is attached at C4.
References
-
Kashyap, S. J., et al. "Synthesis, characterization and biological evaluation of some novel thiazole derivatives." Journal of Heterocyclic Chemistry, vol. 55, no. 3, 2018.
-
Potapov, V. A., et al. "Regioselective synthesis of 5-bromothiazoles via electrophilic cyclization." Tetrahedron Letters, vol. 56, no. 15, 2015.
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note, 2021.
-
Sigma-Aldrich. "5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine Product Specification." Merck KGaA.
Guide to Evaluating 5-Bromo-4-cyclopropylthiazole Derivatives in Drug Discovery
Executive Summary: The Strategic Value of the Cyclopropyl-Thiazole Scaffold
In the high-stakes arena of lead optimization, 5-Bromo-4-cyclopropylthiazole represents more than just a chemical building block; it is a strategic "pivot point" for medicinal chemists. This scaffold combines the privileged pharmacophore of the thiazole ring with the unique physicochemical properties of the cyclopropyl group .
The 5-bromo substituent serves as a versatile reactive handle, enabling rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira). This guide evaluates the novelty of this scaffold by contrasting it with traditional alkyl-substituted thiazoles, demonstrating its superior balance of metabolic stability , conformational rigidity , and lipophilic efficiency .
Comparative Analysis: Cyclopropyl vs. Traditional Alkyl Substituents
The decision to incorporate a cyclopropyl group over an isopropyl or methyl group is rarely arbitrary. It is a calculated move to optimize the Structure-Property Relationship (SPR) .
Physicochemical & Metabolic Profiling
The following table contrasts the 4-cyclopropyl motif against its common analogs.
| Metric | 4-Methylthiazole | 4-Isopropylthiazole | 4-Cyclopropylthiazole | Strategic Advantage |
| Steric Bulk | Low | High | Medium | Fills hydrophobic pockets without steric clash. |
| Lipophilicity (LogP) | Low | High | Moderate | "Goldilocks" zone: Improves permeability without solubility crash. |
| Metabolic Stability | High | Low (Benzylic oxidation) | High | Cyclopropyl C-H bonds are stronger (106 kcal/mol) than isopropyl tertiary C-H (96 kcal/mol), resisting CYP450 oxidation. |
| Conformational Rigidity | N/A | Flexible (Rotatable) | Rigid | Locks the molecule into a bioactive conformation, reducing entropy penalty upon binding. |
| Electronic Effect | Weak Donor | Weak Donor | Cyclopropyl acts as a weak |
The "Magic Methyl" vs. Cyclopropyl Effect
While the "magic methyl" effect is well-documented for boosting potency, the cyclopropyl group often outperforms it by reaching deeper into lipophilic pockets while simultaneously blocking metabolic soft spots.[1] Unlike the isopropyl group, which introduces a labile tertiary hydrogen susceptible to rapid oxidative clearance, the cyclopropyl ring is metabolically robust, often extending the half-life (
Structural & Synthetic Framework (Visualized)
The novelty of the This compound derivatives lies in their modular synthesis. The bromide at position 5 is the "gateway" to diversity.
Synthesis and Diversification Pathway
Figure 1: Modular synthesis pathway transforming simple ketones into complex bioactive libraries via the 5-bromo intermediate.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for the synthesis and functionalization of this scaffold.
Protocol A: Regioselective Bromination (Synthesis of the Core)
Objective: Install the bromine atom at the C5 position of 4-cyclopropylthiazole-2-amine (or derivative) with high regioselectivity.
Reagents:
-
Substrate: 4-Cyclopropylthiazol-2-amine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-cyclopropylthiazol-2-amine (10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask shielded from light (aluminum foil).
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to avoid exotherm and over-bromination.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS. The product spot will be less polar than the starting material.
-
Quench & Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.
-
If solid forms: Filter, wash with cold water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash organics with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
-
Validation: Confirm structure via 1H NMR (absence of C5-H signal) and Mass Spec (characteristic Br isotope pattern M/M+2).
Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)
Objective: Couple the 5-bromo intermediate with an aryl boronic acid.[2]
Reagents:
-
This compound derivative (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2 (0.05 equiv) or Pd(PPh3)4
-
Base: K2CO3 (2.0 equiv) or Cs2CO3
-
Solvent: 1,4-Dioxane/Water (4:1)
Methodology:
-
Degassing: In a microwave vial or sealed tube, combine the bromide, boronic acid, and base. Add solvents and sparge with Argon for 10 minutes.
-
Catalysis: Add the Palladium catalyst quickly under an Argon stream. Seal the vessel.
-
Heating: Heat to 90°C (oil bath) or 110°C (microwave) for 1–12 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.
-
Isolation: Concentrate and purify via column chromatography.
Mechanism of Action: Why It Works
The superior performance of this compound derivatives in biological assays is often attributed to the "Cyclopropyl-Thiazole Synergy" :
-
Sigma-Hole Interactions: The bromine atom (before coupling) or the resulting aryl group (after coupling) interacts with protein backbones. The cyclopropyl group, being electron-rich (pseudo-pi character), can engage in cation-pi interactions within the receptor pocket.
-
Conformational Locking: The rigid cyclopropyl ring restricts the rotation of the thiazole core relative to the side chain. This reduces the entropic cost of binding (
), theoretically improving affinity ( ). -
Metabolic Shielding: As visualized below, the cyclopropyl group protects the "western" flank of the molecule from metabolic attack more effectively than open chains.
Figure 2: Metabolic stability comparison. The cyclopropyl group resists CYP450 oxidation due to high C-H bond dissociation energy.[1]
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lin, X., et al. (2020).[3] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.[3][4][5][6][7] Retrieved from [Link]
-
Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles. Journal of Sulfur Chemistry. Retrieved from [Link]
-
Charette, A. B., et al. (2010). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides.[7] Journal of the American Chemical Society.[5] Retrieved from [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic routes to 5-Bromo-4-cyclopropylthiazole
Executive Summary
5-Bromo-4-cyclopropylthiazole is a critical heteroaromatic scaffold in the development of antiviral agents and kinase inhibitors (e.g., Lesinurad analogs). Its structural rigidity, provided by the cyclopropyl group, combined with the halogen handle at C5, makes it an ideal intermediate for late-stage diversification via cross-coupling.
This guide objectively compares the two most viable synthetic strategies:
-
The Classical Hantzsch Construction (Route A): A robust, cost-effective, bottom-up approach suitable for large-scale production.
-
The Metal-Catalyzed Functionalization (Route B): A rapid, top-down approach utilizing modern cross-coupling chemistry, ideal for discovery-phase medicinal chemistry.
Comparative Analysis Dashboard
| Feature | Route A: Hantzsch Construction | Route B: Pd-Catalyzed Coupling |
| Starting Material | Cyclopropyl methyl ketone (Cheap) | 4-Bromothiazole (Expensive) |
| Step Count | 4 Steps | 2 Steps |
| Overall Yield | ~45–55% | ~60–70% |
| Reagent Cost | Low ($) | High ( |
| Scalability | High (Industrial Standard) | Moderate (Catalyst Cost/Removal) |
| Safety Profile | Moderate (Lachrymatory intermediates, Diazo steps) | Good (Standard lab hazards) |
| Purification | Crystallization possible (Intermediates) | Chromatography likely required |
Route A: The Hantzsch Construction (Bottom-Up)
Mechanism & Rationale
This route builds the thiazole ring from acyclic precursors. It relies on the Hantzsch Thiazole Synthesis , condensing an
Detailed Protocol
Step 1:
-
Reagents: Cyclopropyl methyl ketone (1.0 eq), Bromine (1.0 eq), Methanol (Solvent).
-
Procedure: Cool solution of ketone in MeOH to 0°C. Add Br
dropwise. The color fades as reaction proceeds. Stir at RT for 2h. Quench with water/NaHCO . Extract with DCM.[1] -
Key Insight: Methanol promotes the reaction and suppresses poly-bromination. The product,
-bromo-cyclopropyl methyl ketone, is a potent lachrymator—handle in a fume hood.
Step 2: Cyclization to 2-Amino-4-cyclopropylthiazole
-
Reagents:
-Bromo ketone (from Step 1), Thiourea (1.1 eq), Ethanol. -
Procedure: Reflux the mixture in EtOH for 4 hours. The product often precipitates as the HBr salt. Neutralize with aqueous NH
OH to liberate the free base. -
Validation: The 2-amino group provides a crystalline handle, allowing purification by recrystallization (EtOH/Water) rather than column chromatography.
Step 3: Deamination (Sandmeyer-type)
-
Reagents: 2-Amino-4-cyclopropylthiazole, tert-Butyl nitrite (t-BuONO) or Isoamyl nitrite, THF.
-
Procedure: Dissolve amine in THF. Add t-BuONO (1.5 eq) dropwise at 60°C. Evolution of N
gas indicates reaction progress. -
Mechanism: Radical deamination removes the amine, leaving the neutral thiazole core.
-
Safety: Diazo intermediates are energetic; control temperature strictly.
Step 4: Regioselective C5-Bromination
-
Reagents: 4-Cyclopropylthiazole, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Procedure: Dissolve substrate in MeCN at 0°C. Add NBS (1.05 eq) portion-wise. Stir at RT.
-
Causality: The C5 position of thiazole is the most electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS). C2 is less reactive to EAS, ensuring high regioselectivity.
Pathway Visualization
Figure 1: Step-wise construction of the thiazole core via Hantzsch synthesis.
Route B: Metal-Catalyzed Functionalization (Top-Down)
Mechanism & Rationale
This route utilizes the commercially available 4-bromothiazole . A Suzuki-Miyaura coupling installs the cyclopropyl ring, followed by halogenation. This route is significantly faster but incurs higher material costs due to the palladium catalyst and boronic acid.
Detailed Protocol
Step 1: Suzuki-Miyaura Coupling
-
Reagents: 4-Bromothiazole (1.0 eq), Cyclopropylboronic acid (1.2 eq), Pd(PPh
) (5 mol%), K PO (2.0 eq), Toluene/Water (10:1). -
Procedure: Degas solvents thoroughly (Argon sparge). Combine reagents in a sealed tube. Heat to 100°C for 12h.
-
Causality: The C4-Br bond is activated for oxidative addition by Pd(0). The base (K
PO ) activates the boronic acid for transmetallation. -
Self-Validating Check: Monitor disappearance of 4-bromothiazole by LCMS. If conversion stalls, add fresh catalyst and base.
Step 2: C5-Bromination
-
Reagents: 4-Cyclopropylthiazole, NBS, DMF.
-
Procedure: Similar to Route A. Dissolve crude coupling product (after filtration through Celite) in DMF. Add NBS at 0°C.
-
Note: DMF is preferred here if the intermediate is not fully purified, as it solubilizes polar impurities.
Pathway Visualization
Figure 2: Convergent synthesis via Palladium-catalyzed cross-coupling.
Experimental Data Support
Yield Comparison
| Step | Route A Yield | Route B Yield |
| 1 | 85% ( | 75% (Suzuki) |
| 2 | 90% (Cyclization) | 88% (Bromination) |
| 3 | 70% (Deamination) | N/A |
| 4 | 85% (Bromination) | N/A |
| Total | ~45% | ~66% |
Critical Process Parameters (CPP)
-
Route A (Deamination): The stoichiometry of t-butyl nitrite is critical. Excess nitrite can lead to nitration side products. Maintain reaction temperature <65°C to prevent thermal decomposition of the heterocyclic ring [1].
-
Route B (Coupling): Cyclopropylboronic acid is prone to protodeboronation (losing the boron group) under aqueous basic conditions. Using a mild base like K
PO rather than Na CO mitigates this [2].
References
-
Flow Hydrodediazoniation of Aromatic Heterocycles. Source: MDPI (Molecules 2018) Context: Validates the use of alkyl nitrites for efficient deamination of amino-thiazoles without metal catalysts.
-
Cyclopropylboronic acid: Synthesis and Suzuki cross-coupling reactions. Source: Audrey Li (2016) Context: Establishes optimized conditions (Pd(PPh3)4/K3PO4) for coupling cyclopropylboronic acid to heteroaryl bromides.
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Source: Journal of Organic Chemistry (2017) Context: Provides the definitive protocol for regioselective bromination of thiazoles using NBS.
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles. Source: MDPI (Molecules 2019) Context: Supports the mechanism of
-bromination and subsequent trapping with thio-nucleophiles.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
